Technical Monograph: Synthesis of 4-Iodo-3-nitro-1-propyl-1H-pyrazole
Executive Summary This technical guide details the synthetic pathway for 4-Iodo-3-nitro-1-propyl-1H-pyrazole , a highly functionalized heterocyclic scaffold. This molecule possesses distinct electronic properties due to...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the synthetic pathway for 4-Iodo-3-nitro-1-propyl-1H-pyrazole , a highly functionalized heterocyclic scaffold. This molecule possesses distinct electronic properties due to the interplay between the electron-withdrawing nitro group (
) at C3 and the polarizable iodine at C4. It serves as a critical intermediate for high-energy density materials (HEDMs) and as a core scaffold in the development of kinase inhibitors where the iodine handle allows for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
The synthesis presents two primary challenges: regioselective N-alkylation of the asymmetric nitropyrazole core and electrophilic iodination of an electron-deficient aromatic ring. This guide prioritizes a sequential functionalization strategy that ensures isomeric purity prior to the final halogenation step.
Retrosynthetic Analysis & Strategy
The design of the synthesis relies on two key disconnections. The strategic decision to perform iodination after alkylation is driven by the need to separate N-alkyl regioisomers (1,3- vs 1,5-nitro) using the polarity difference of the nitro group, which is often easier before the lipophilic iodine is introduced.
Strategic Disconnections
C4–I Bond Formation: Electrophilic Aromatic Substitution (EAS) on a deactivated ring. Requires an activated iodinating species (
).
N1–C(propyl) Bond Formation: Nucleophilic substitution (
) using 3-nitro-1H-pyrazole.
Figure 1: Retrosynthetic logic flow prioritizing N-alkylation prior to C-iodination to manage regioselectivity.
Step 1: Regioselective N-Alkylation
Objective: Synthesis of 1-propyl-3-nitro-1H-pyrazole.
The alkylation of 3-nitro-1H-pyrazole is complicated by annular tautomerism, leading to a mixture of 1-propyl-3-nitro-1H-pyrazole (Target) and 1-propyl-5-nitro-1H-pyrazole (Undesired Isomer). The 1,3-isomer is generally the thermodynamic product, but the ratio depends heavily on the solvent and base used.
Charge a round-bottom flask with 3-nitro-1H-pyrazole and anhydrous MeCN.
Add
in one portion. The use of cesium enhances solubility and nucleophilicity via the "cesium effect."
Add 1-bromopropane dropwise.
Heat to 60°C under
atmosphere. Monitor by TLC (Hexane/EtOAc 3:1). The two isomers usually display distinct values (1,3-isomer is often more polar than the 1,5-isomer due to the dipole moment alignment).
Workup: Filter off inorganic salts. Concentrate the filtrate.
Purification (Critical): Flash column chromatography (Silica gel). Elute with a gradient of Hexanes/Ethyl Acetate. Isolate the major isomer (typically the 1,3-isomer).
Data Interpretation:
Confirm the regiochemistry using NOESY NMR. The 1-propyl-3-nitro isomer will show a correlation between the N-methylene protons and the C5-H proton. The 1,5-isomer will show a correlation between the N-methylene and the C4-H, but not C5-H (as the nitro group is at C5).
Parameter
1,3-Isomer (Target)
1,5-Isomer (Byproduct)
Dipole Moment
High (Aligned vectors)
Low (Opposing vectors)
NMR ()
C5-H doublet (~7.8 ppm)
C3-H doublet (~6.9 ppm)
Yield (Typical)
65–75%
15–25%
Step 2: Electrophilic Iodination
Objective: Synthesis of 4-Iodo-3-nitro-1-propyl-1H-pyrazole.
Standard iodination (
) fails with this substrate because the nitro group strongly deactivates the pyrazole ring, raising the activation energy for the Wheland intermediate formation. We must use a "super-electrophile" system.
Method A: NIS / TFA (Recommended for Purity)
N-Iodosuccinimide (NIS) activated by Trifluoroacetic acid (TFA) generates a highly reactive
species capable of overcoming the deactivation.
Procedure:
Dissolve 1-propyl-3-nitro-1H-pyrazole (1.0 eq) in Acetonitrile (0.2 M).
Monitoring: The reaction may take 12–24 hours. If conversion stalls, add another 0.5 eq of NIS.
Quench: Cool to RT. Dilute with EtOAc. Wash with saturated
(sodium thiosulfate) to remove excess iodine (indicated by the disappearance of the purple/brown color).
Purification: Recrystallization from Ethanol/Water or column chromatography.
Method B:
/ CAN (Alternative for Scale)
Ceric Ammonium Nitrate (CAN) acts as a Single Electron Transfer (SET) oxidant, generating an iodine radical cation or highly electrophilic species.
Procedure:
Dissolve substrate in MeCN.
Add
(0.6 eq) and CAN (0.6 eq).
Heat to 60–80°C.
This method is often faster but can lead to over-oxidation side products if not monitored carefully.
Reaction Mechanism & Workflow
Figure 2: Electrophilic Aromatic Substitution mechanism on the deactivated pyrazole ring.
Characterization & Validation
The final product must be validated to ensure the iodine is at C4 and the nitro group remains intact.
Expected Analytical Data
Physical State: Pale yellow solid (Nitro compounds are often colored).
H NMR (CDCl, 400 MHz):
8.0–8.2 ppm (s, 1H, C5-H ). Note: The shift moves downfield compared to the precursor due to the iodine's inductive effect and the nitro group.
4.1–4.3 ppm (t, 2H, N-CH).
1.8–2.0 ppm (m, 2H, CH-CH-CH).
0.9–1.0 ppm (t, 3H, -CH).
C NMR: C4 will show a significant upfield shift (typically 50–60 ppm) due to the "Heavy Atom Effect" of Iodine, which is diagnostic for C-I bonds.
Mass Spectrometry (ESI):
peak consistent with molecular weight (approx. 281-282 Da). The Iodine isotope pattern is unique (monoisotopic), but check for de-iodination fragments.
Safety & Handling
Nitro Compounds: While mononitro pyrazoles are generally stable, they are precursors to energetic materials. Avoid excessive heat (>150°C) during distillation or drying.
Iodinating Agents: NIS and Iodine are corrosive and toxic. CAN is a strong oxidant; keep away from organic flammables until in solution.
Waste: All aqueous washes containing iodine/thiosulfate must be disposed of as halogenated waste.
References
Regioselectivity in Pyrazole Alkylation
Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[2][3]
"4-Iodo-3-nitro-1-propyl-1H-pyrazole chemical properties"
4-Iodo-3-nitro-1-propyl-1H-pyrazole: A Comprehensive Guide to Chemical Properties, Synthesis, and Applications in Drug Discovery Executive Summary In modern medicinal chemistry, the rational design of heterocyclic scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
4-Iodo-3-nitro-1-propyl-1H-pyrazole: A Comprehensive Guide to Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the rational design of heterocyclic scaffolds is paramount for developing targeted therapeutics. 4-Iodo-3-nitro-1-propyl-1H-pyrazole (CAS: 1354704-96-3) has emerged as a highly versatile, bifunctional building block[1]. Featuring an electrophilic C4-iodo handle for palladium-catalyzed cross-coupling and a reducible C3-nitro group for subsequent amide or urea formation, this scaffold enables rapid diversification in library synthesis. The N1-propyl chain provides essential lipophilicity, modulating the LogP of the resulting drug candidates to enhance cell permeability.
This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its synthetic methodologies, and self-validating protocols for its utilization in downstream functionalization.
Physicochemical Profiling & Structural Logic
The utility of 4-Iodo-3-nitro-1-propyl-1H-pyrazole stems from the orthogonal reactivity of its substituents. The pyrazole core is electron-deficient due to the strong electron-withdrawing nature of the 3-nitro group. This deactivation stabilizes the ring against oxidative degradation while rendering the C4-iodo bond highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)).
Soluble in DMF, DMSO, EtOAc, DCM; Insoluble in H₂O
| Storage Conditions | 2–8°C, protect from light (prevents C–I bond homolysis) |
Synthetic Methodology & Regiochemical Control
The synthesis of 4-Iodo-3-nitro-1-propyl-1H-pyrazole is typically achieved via a highly controlled two-step sequence starting from commercially available 3-nitro-1H-pyrazole[2].
Step 1: Electrophilic Aromatic Iodination
Electrophilic aromatic substitution on pyrazoles inherently favors the C4 position. The transition state for C4 substitution preserves the amidine-like resonance of the pyrazole core. Because the 3-nitro group withdraws electron density, standard iodine (I₂) is often insufficiently electrophilic. Therefore, N-Iodosuccinimide (NIS) or an I₂/HIO₃ oxidative system is employed to drive the reaction to completion[2].
Step 2: Regioselective N-Alkylation
Alkylation of the resulting 4-iodo-3-nitro-1H-pyrazole presents a regiochemical challenge: alkylation can occur at either N1 or N2. However, the steric bulk of the adjacent C4-iodo group and the electrostatic repulsion from the C3-nitro oxygen atoms severely hinder the N2 position[3]. By utilizing a mild, heterogeneous base like K₂CO₃ in a polar aprotic solvent (e.g., Acetonitrile or DMF), the reaction operates under thermodynamic control, overwhelmingly yielding the 1-propyl-3-nitro isomer[2].
The strategic value of this compound lies in its capacity for orthogonal diversification.
C4-Iodo Handle (Cross-Coupling): The carbon-iodine bond is the most reactive halide for palladium-catalyzed cross-coupling reactions. It readily undergoes Suzuki-Miyaura coupling with aryl boronic acids, or Sonogashira coupling with terminal alkynes[4]. The presence of the electron-withdrawing nitro group accelerates the oxidative addition step of the Pd catalytic cycle.
C3-Nitro Handle (Chemoselective Reduction): Converting the nitro group to an amine is a critical step for generating kinase hinge-binding motifs. However, standard catalytic hydrogenation (Pd/C, H₂) will cause hydrodehalogenation, cleaving the valuable C4-iodo bond. To preserve the iodine atom for subsequent coupling, chemoselective reduction using Béchamp conditions (Iron dust / NH₄Cl) or Tin(II) chloride (SnCl₂) must be employed[4].
Fig 2. Divergent downstream functionalization via cross-coupling and chemoselective reduction.
Self-Validating Experimental Protocols
The following protocols are engineered with built-in In-Process Controls (IPCs) to ensure self-validation and reproducibility at each critical juncture.
Protocol A: Synthesis of 4-Iodo-3-nitro-1H-pyrazole
Objective: Regiospecific electrophilic iodination of the pyrazole core.
Reaction Setup: Charge a round-bottom flask with 3-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (0.5 M). Stir to dissolve.
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) in a single portion. The solution will turn deep yellow/brown.
Thermal Activation: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4–6 hours.
In-Process Control (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Check: The starting material mass ([M-H]- = 112 m/z) must be fully consumed, replaced by the product mass ([M-H]- = 238 m/z).
Quench & Workup: Cool to room temperature. Pour the mixture into an ice-cold 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to reduce unreacted iodine species. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Regioselective N-Propylation
Objective: Thermodynamic control of N-alkylation to yield 4-Iodo-3-nitro-1-propyl-1H-pyrazole.
Reaction Setup: Suspend 4-iodo-3-nitro-1H-pyrazole (1.0 eq) and finely powdered K₂CO₃ (2.0 eq) in anhydrous Acetonitrile (0.3 M). Stir at room temperature for 15 minutes to pre-form the pyrazolide anion.
Alkylation: Add 1-bromopropane (1.2 eq) dropwise via syringe.
Thermal Activation: Heat the suspension to 60°C for 12 hours.
In-Process Control (IPC): Analyze via TLC (Hexanes/EtOAc 3:1). Validation Check: The highly polar starting material (Rf ~0.1) should disappear, replaced by a highly lipophilic product spot (Rf ~0.6). LC-MS should confirm the [M+H]+ ion at 282 m/z.
Workup & Purification: Filter the reaction mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexanes) to isolate the target compound as a pale yellow solid.
References
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction
Semantic Scholar[Link]
Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection
University of Cambridge (Angewandte Chemie)[Link]
A Technical Guide to the Spectroscopic Characterization of 4-Iodo-3-nitro-1-propyl-1H-pyrazole
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, 4-Iodo-3-nitro-1-propyl-1H-pyrazole. Designed for researchers, scientists, and professionals...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, 4-Iodo-3-nitro-1-propyl-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted and expected spectroscopic characteristics of this molecule, drawing upon established principles and comparative data from related structures. The guide outlines detailed experimental protocols for acquiring essential spectroscopic data and provides insights into the interpretation of these spectra, grounded in the compound's unique structural features.
Introduction
Substituted pyrazoles are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] The specific functionalization of the pyrazole ring with iodo, nitro, and propyl groups in 4-Iodo-3-nitro-1-propyl-1H-pyrazole suggests a molecule of significant interest for further investigation in drug discovery programs. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this and other novel chemical entities. This guide serves as a predictive resource, outlining the expected spectroscopic signatures of the target compound and the methodologies to obtain them.
Synthesis of 4-Iodo-3-nitro-1-propyl-1H-pyrazole
A plausible synthetic route for 4-Iodo-3-nitro-1-propyl-1H-pyrazole can be conceptualized from literature precedents involving the synthesis of substituted pyrazoles.[4][5][6][7] A potential pathway is outlined below:
Caption: Proposed synthetic workflow for 4-Iodo-3-nitro-1-propyl-1H-pyrazole.
The synthesis would likely commence with the N-alkylation of pyrazole with a propyl halide to yield 1-propyl-1H-pyrazole. Subsequent nitration, typically with a mixture of nitric and sulfuric acid, would introduce the nitro group, likely at the 3-position due to the directing effects of the N-propyl group. The final step would be the iodination at the 4-position, which can be achieved using various iodinating agents such as molecular iodine, N-iodosuccinimide (NIS), or iodine monochloride (ICl).[4][7]
Spectroscopic Characterization
The comprehensive spectroscopic analysis of 4-Iodo-3-nitro-1-propyl-1H-pyrazole is essential for unambiguous structure elucidation. This section details the predicted data from key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide distinct signals for the propyl chain and the pyrazole ring proton.
Predicted ¹H NMR Data
Proton
Predicted Chemical Shift (ppm)
Pyrazole-H5
~ 8.0 - 8.5
N-CH₂
~ 4.2 - 4.5
CH₂-CH₂
~ 1.8 - 2.1
CH₃
~ 0.9 - 1.2
Rationale: The pyrazole ring proton at the C5 position is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent nitro group and the overall aromaticity of the ring, appearing as a singlet. The protons of the N-propyl group will exhibit characteristic triplet-sextet-triplet splitting patterns. The methylene group attached to the nitrogen will be the most downfield of the propyl chain protons due to the inductive effect of the nitrogen atom.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data
Carbon
Predicted Chemical Shift (ppm)
C3 (C-NO₂)
~ 145 - 155
C5
~ 130 - 140
C4 (C-I)
~ 80 - 90
N-CH₂
~ 50 - 60
CH₂-CH₂
~ 20 - 30
CH₃
~ 10 - 15
Rationale: The carbon atom bearing the nitro group (C3) is expected to be the most deshielded of the pyrazole ring carbons.[8] Conversely, the carbon atom attached to the iodine (C4) will be significantly shielded due to the "heavy atom effect". The carbons of the propyl group will appear in the aliphatic region of the spectrum.
Experimental Protocol for NMR Spectroscopy:
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Transfer the solution to a 5 mm NMR tube.
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Reference the spectra to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Molecular Ion (M⁺): The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₇H₈IN₃O₂. The presence of iodine will be evident from the characteristic isotopic pattern.
Fragmentation: Key fragmentation pathways may include the loss of the propyl group, the nitro group, and potentially the iodine atom.
Experimental Protocol for Mass Spectrometry:
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
Introduce the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
Acquire the mass spectrum in both positive and negative ion modes.
Perform high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
Functional Group
Predicted Wavenumber (cm⁻¹)
N-O Asymmetric Stretch (NO₂)
~ 1520 - 1560
N-O Symmetric Stretch (NO₂)
~ 1340 - 1380
C-H Aliphatic Stretch
~ 2850 - 3000
C=N Stretch (Pyrazole Ring)
~ 1450 - 1550
C-I Stretch
~ 500 - 600
Rationale: The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[2] The aliphatic C-H stretches of the propyl group will also be prominent. The C-I stretch will appear in the far-IR region.
Experimental Protocol for IR Spectroscopy:
Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids or low-melting solids). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Identify and label the characteristic absorption bands.
Caption: Workflow for the spectroscopic characterization of a novel compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Expected Absorption: The pyrazole ring, substituted with a nitro group, is expected to exhibit a π → π* transition in the UV region, likely between 250-300 nm.[2] The presence of the iodo and propyl groups may cause a slight bathochromic or hypsochromic shift.
Experimental Protocol for UV-Vis Spectroscopy:
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
Record the UV-Vis spectrum over a range of 200-800 nm using a dual-beam spectrophotometer.
Determine the wavelength of maximum absorption (λ_max).
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic characterization of 4-Iodo-3-nitro-1-propyl-1H-pyrazole. By leveraging established spectroscopic principles and comparative data from related pyrazole derivatives, researchers can anticipate the key spectral features of this novel compound. The detailed experimental protocols outlined herein offer a standardized approach to data acquisition, ensuring the generation of high-quality, reliable data for the unambiguous structural elucidation and further development of this promising molecule.
References
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Asian Journal of Chemistry, 20(1), 521-529.
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015, June 8). MDPI.
Energetic C-trinitromethyl-substituted pyrazoles: synthesis and characteriz
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. (2025, August 8).
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI.
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2014, October 3). University of Michigan.
(PDF) Synthesis of 4-iodopyrazoles: A Brief Review. (2025, August 10).
Practical Synthesis of Pyrazol-4-thiols. (2026, January 16). ChemRxiv.
4-Iodopyrazole 99 3469-69-0.
(PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016, May 23).
Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025, October 13). PMC.
1H-Pyrazole, 4-nitro-. NIST WebBook.
Diazido nitro pyrazoles: unlocking high-performance primary explosives with binder capabilities.
13 C NMR chemical shifts (ppm) of C-nitropyrazoles.
An In-Depth Technical Guide to 4-Iodo-3-nitro-1-propyl-1H-pyrazole (CAS: 1354704-96-3) Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the functionalized pyrazole core remai...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 4-Iodo-3-nitro-1-propyl-1H-pyrazole (CAS: 1354704-96-3)
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, the functionalized pyrazole core remains one of the most privileged scaffolds. Specifically, 4-Iodo-3-nitro-1-propyl-1H-pyrazole (CAS: 1354704-96-3) [1] serves as a highly strategic, bifunctional building block. By combining an electron-withdrawing nitro group, a highly reactive heavy-halogen handle, and a lipophilicity-tuning alkyl chain, this molecule provides researchers with an orthogonal reactivity profile.
This whitepaper provides a comprehensive mechanistic analysis of this scaffold, detailing the causality behind its reactivity, and outlines field-proven, self-validating protocols for its implementation in complex synthetic workflows.
Physicochemical Profiling and Structural Rationale
To effectively utilize a building block in drug discovery, one must understand the quantitative parameters that dictate both its chemical reactivity and its eventual pharmacokinetic behavior. The structural components of 4-Iodo-3-nitro-1-propyl-1H-pyrazole are not arbitrary; they are precisely engineered for late-stage functionalization and target binding.
Table 1: Quantitative Physicochemical Data
Property
Value
Structural Implication
CAS Number
1354704-96-3
Unique identifier for procurement and regulatory tracking[1].
Molecular Formula
C6H8IN3O2
N/A
Molecular Weight
281.05 g/mol
Leaves ample "molecular weight budget" for subsequent elaborations (Rule of 5).
C4-Iodine Bond
Highly Polarizable
Acts as the primary site for transition-metal catalyzed cross-coupling.
C3-Nitro Group
Strong -Acceptor
Lowers the electron density of the pyrazole ring, accelerating Pd(0) oxidative addition.
N1-Propyl Chain
Lipophilic (LogP +1.5)
Enhances membrane permeability and occupies hydrophobic pockets in target proteins.
Mechanistic Rationale: The "Push-Pull" Reactivity Paradigm
As a Senior Application Scientist, I emphasize that successful synthetic design relies on understanding the electronic crosstalk within a molecule. Pyrazoles are inherently
-excessive (electron-rich) heterocycles. While this makes them excellent nucleophiles, it can hinder the oxidative addition step in palladium-catalyzed cross-coupling reactions, which favors electron-deficient carbon-halogen bonds.
The inclusion of the C3-nitro group fundamentally alters the electronic landscape of the pyrazole core. Acting as a powerful electron-withdrawing group (EWG), the nitro moiety exerts a strong inductive and resonance "pull," depleting electron density from the adjacent C4 position. This electronic activation makes the C4-Iodo bond exceptionally reactive toward Pd(0) insertion[2].
Furthermore, this scaffold offers orthogonal functionalization . The C4-iodo group can be reacted via Suzuki, Sonogashira, or Buchwald-Hartwig couplings[3]. Once the C4 position is elaborated, the C3-nitro group serves as a "masked amine." It can be chemoselectively reduced to an amine, which can then be utilized for amidation, urea formation, or annulation to form fused bicyclic systems (e.g., pyrazolo[4,3-d]pyrimidines), which are ubiquitous in kinase inhibitor design.
The following methodologies are designed as self-validating systems. The sequence of operations is critical: cross-coupling must precede nitro reduction . If the nitro group is reduced first, the resulting electron-donating amine will deactivate the C4-I bond toward oxidative addition and potentially poison the palladium catalyst via coordination.
Objective: Chemoselective arylation at the C4 position.
Reagents:
4-Iodo-3-nitro-1-propyl-1H-pyrazole (1.0 eq)
Arylboronic acid (1.2 eq)
Pd(dppf)Cl₂ (0.05 eq)
K₂CO₃ (2.0 eq)
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Workflow & Causality:
Preparation: Charge a Schlenk flask with the pyrazole core, arylboronic acid, and K₂CO₃.
Degassing (Critical Step): Add the solvent mixture and degas via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded. The presence of O₂ leads to the rapid homocoupling of the boronic acid (yielding biaryl byproducts) and oxidizes the active electron-rich Pd(0) species to an inactive state.
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive pressure of argon. Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step of the catalytic cycle.
Reaction: Heat the mixture to 80 °C for 4-6 hours. Causality: Due to the activating nature of the C3-nitro group, this reaction proceeds at a relatively mild temperature compared to unactivated pyrazoles, preserving sensitive functional groups on the arylboronic acid.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine to remove inorganic salts, dry over Na₂SO₄, and purify via flash column chromatography.
Protocol B: Chemoselective Reduction of the C3-Nitro Group
Objective: Conversion of the C3-nitro group to a primary amine for subsequent cyclization.
Reagents:
4-Aryl-3-nitro-1-propyl-1H-pyrazole (from Protocol A) (1.0 eq)
Iron powder (325 mesh) (5.0 eq)
NH₄Cl (5.0 eq)
Solvent: EtOH / H₂O (3:1 v/v)
Step-by-Step Workflow & Causality:
Suspension: Suspend the nitro-pyrazole intermediate in the EtOH/H₂O mixture.
Reagent Addition: Add Iron powder and NH₄Cl. Causality: The Béchamp reduction (Fe/NH₄Cl) is deliberately selected over standard Pd/C catalytic hydrogenation. If any residual halogens exist on the newly installed aryl ring, Pd/C under H₂ would cause unwanted hydrodehalogenation. Iron provides strict chemoselectivity for the nitro group.
Reflux: Heat the mixture to 80 °C for 2 hours.
Hot Filtration (Critical Step): Filter the hot reaction mixture immediately through a pad of Celite. Causality: Iron oxides form as a byproduct. If the mixture cools before filtration, the newly formed pyrazole-amine can coordinate with these iron salts and precipitate, drastically reducing the isolated yield.
Isolation: Concentrate the filtrate to remove ethanol, extract the aqueous layer with EtOAc, wash with saturated NaHCO₃, dry, and concentrate in vacuo to yield the highly nucleophilic 3-amino-pyrazole intermediate.
Sequential functionalization workflow: cross-coupling followed by reduction.
Applications in Drug Development
The ultimate utility of 4-Iodo-3-nitro-1-propyl-1H-pyrazole lies in its capacity to generate complex,
-enriched fragment collections and advanced heterocyclic systems[4]. By utilizing the protocols outlined above, medicinal chemists can rapidly generate libraries of 1,3,4-trisubstituted pyrazoles.
When the resulting 3-amino group is reacted with bis-electrophiles (such as
-keto esters or -unsaturated nitriles), the scaffold undergoes annulation to form pyrazolo[3,4-b]pyridines or pyrazolo[4,3-d]pyrimidines . These fused bicyclic systems are privileged structural motifs that act as ATP-competitive kinase inhibitors, effectively mimicking the purine core of ATP while utilizing the N1-propyl group to probe the lipophilic specificity pockets of the kinase hinge region.
References
Spring, D. R., et al. "Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection." Angewandte Chemie International Edition, 2016. Available at: [Link]
Arkat USA. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction." Arkivoc, 2014. Available at: [Link]
Introduction: The Imperative for Rigorous Purity Assessment
An In-depth Technical Guide to the Purity Analysis of 4-Iodo-3-nitro-1-propyl-1H-pyrazole 4-Iodo-3-nitro-1-propyl-1H-pyrazole is a highly functionalized heterocyclic compound with potential applications in pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Purity Analysis of 4-Iodo-3-nitro-1-propyl-1H-pyrazole
4-Iodo-3-nitro-1-propyl-1H-pyrazole is a highly functionalized heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The presence of an iodinated pyrazole core substituted with both a nitro group and a propyl chain creates a unique electronic and steric environment, making it a valuable building block in medicinal chemistry.[1][2] However, the very reactivity that makes this molecule synthetically useful also presents significant challenges in controlling its purity. Undesired isomers, starting materials, by-products, and degradation products can have a profound impact on biological activity, toxicity, and the reproducibility of downstream applications.
This guide provides a comprehensive framework for the purity analysis of 4-Iodo-3-nitro-1-propyl-1H-pyrazole. We will move beyond a simple recitation of methods to a deeper exploration of the scientific rationale behind the analytical strategy. This document is designed for researchers, quality control analysts, and drug development professionals who require a robust and self-validating system for ensuring the quality and integrity of this complex molecule.
Molecular Profile and Anticipated Impurities
A deep understanding of the synthetic pathway is paramount to anticipating potential impurities. While multiple synthetic routes are possible, a common approach involves the sequential functionalization of a pyrazole ring.[3] A plausible synthesis for 4-Iodo-3-nitro-1-propyl-1H-pyrazole could involve the N-propylation of 4-iodo-3-nitropyrazole or the iodination/nitration of 1-propyl-1H-pyrazole. Each step introduces a unique set of potential impurities.
Proposed Synthetic Pathway and Potential Impurities
The following diagram illustrates a likely synthetic route and the points at which key impurities may be introduced.
Caption: Proposed synthetic pathway and potential process-related impurities.
A Multi-Modal Analytical Strategy for Comprehensive Purity Assessment
No single analytical technique can fully elucidate the purity profile of a complex molecule like 4-Iodo-3-nitro-1-propyl-1H-pyrazole. A holistic and orthogonal approach is required, where each technique provides a unique piece of the puzzle.
Caption: Orthogonal analytical workflow for purity determination.
Chromatographic Purity: Reverse-Phase HPLC/UPLC
The workhorse for purity determination is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates compounds based on their hydrophobicity.[4] For 4-Iodo-3-nitro-1-propyl-1H-pyrazole, a C18 stationary phase is an excellent starting point.
Experimental Protocol: RP-HPLC Method
System Preparation:
HPLC System: A quaternary or binary HPLC or UPLC system with a UV/PDA detector.
Column: C18, 2.1 x 100 mm, 1.8 µm (for UPLC) or C18, 4.6 x 150 mm, 3.5 µm (for HPLC).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.[4]
Sample Preparation:
Standard Stock Solution: Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
Chromatographic Conditions:
Parameter
Recommended Value
Rationale
Flow Rate
0.4 mL/min (UPLC) or 1.0 mL/min (HPLC)
To ensure optimal separation efficiency.
Column Temp.
35 °C
For improved peak shape and run-to-run reproducibility.
Injection Vol.
2 µL (UPLC) or 10 µL (HPLC)
Detection
275 nm (PDA: 200-400 nm)
Based on the typical absorbance for nitropyrazoles.[4]
A gradient is necessary to elute both polar and non-polar impurities.
Data Analysis:
Calculate the purity of the main peak using the area percent method.
Identify and quantify any impurities against the main peak or a qualified impurity standard.
System Suitability
Before sample analysis, system suitability must be established to ensure the chromatographic system is performing adequately.
Parameter
Acceptance Criteria
Tailing Factor (Main Peak)
0.8 - 1.5
Theoretical Plates (Main Peak)
> 5000
%RSD of Peak Area (n=5)
< 2.0%
%RSD of Retention Time (n=5)
< 1.0%
Volatile and Semi-Volatile Impurities: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential orthogonal technique, particularly for identifying volatile or semi-volatile impurities that may not be amenable to LC analysis, such as residual solvents or certain non-polar by-products.[5]
Experimental Protocol: GC-MS Method
System Preparation:
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or TOF).
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Sample Preparation:
Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
Instrumental Conditions:
Parameter
Recommended Value
Rationale
Inlet Temperature
280 °C
To ensure complete vaporization without degradation.
Injection Mode
Split (50:1)
To avoid overloading the column.
Oven Program
50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
A wide temperature range to elute a variety of impurities.
MS Source Temp.
230 °C
MS Quad Temp.
150 °C
Scan Range
35 - 500 amu
To cover the mass range of expected impurities.
Structural Confirmation and Isomeric Purity: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for unambiguous structure confirmation and for identifying and quantifying isomers.[6][7] The substitution pattern on the pyrazole ring will result in a unique set of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.[8]
¹H NMR: The proton on the pyrazole ring (at the C5 position) will have a characteristic chemical shift. The propyl group will show distinct signals (triplet, sextet, triplet). Isomeric impurities, such as the 5-Iodo-3-nitro isomer, would exhibit a different chemical shift for the pyrazole proton.
¹³C NMR: The number of signals will confirm the number of unique carbon atoms. The chemical shifts of the carbons directly attached to the iodine and nitro groups will be particularly informative.[9]
2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals, confirming the connectivity of the molecule.
Mass Confirmation and Impurity Identification: LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass identification capabilities of MS. Using the HPLC method described above, the eluent can be directed into a mass spectrometer to:
Confirm the Molecular Weight: The mass of the main peak should correspond to the expected molecular weight of 4-Iodo-3-nitro-1-propyl-1H-pyrazole (C₇H₉IN₄O₂), which is approximately 308.98 g/mol .
Identify Unknown Impurities: The mass of impurity peaks can provide crucial clues to their identity, which can then be confirmed by fragmentation patterns (MS/MS) or by synthesizing the suspected impurity standard.
Summary of Potential Impurities and Analytical Approach
The purity analysis of 4-Iodo-3-nitro-1-propyl-1H-pyrazole demands a scientifically rigorous, multi-faceted approach. Relying on a single analytical technique is insufficient to guarantee the quality required for high-stakes research and development. By integrating orthogonal methods such as RP-HPLC for quantitative purity, GC-MS for volatile impurities, NMR for structural and isomeric confirmation, and LC-MS for mass identification, a comprehensive and trustworthy purity profile can be established. This guide provides the foundational protocols and the scientific rationale necessary to implement such a robust quality control strategy, ensuring the integrity and reliability of this important chemical entity.
References
Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFigw3t6awir5DfuQH1HGEVokwRoc1g5OXqUiC0Foe63pLhNvBq8aDkpadjMWEhPxMzk5LdLZ6KSc_HABxbZYz7LCcuf8a631LSA25YW1m4UqP6y8kI11SX4C2R1UMYefLetg979rjVljmQZl-UqeP46fCBqQGRelY_P1gKXTbzkmxmPkE7NfAb6ZRA2hqb0IAAA_5DLO9RVL1nY55fHqj0U_fdvUj2K4h8T9vgGLmIbwxsKpWjdsyLKHgc1XadqlrHDXnqjWxv_b8umCNVK5chZwzHxJGJ6mu0tLw==](
Solubility and Thermodynamic Solvation Profiling of 4-Iodo-3-nitro-1-propyl-1H-pyrazole in Organic Solvents: A Technical Guide for Process Chemistry
Executive Summary The pyrazole core is a privileged scaffold in modern drug discovery, featured prominently in over 40 FDA-approved pharmaceuticals, including celecoxib and antipyrine[1]. Within this chemical space, 4-Io...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazole core is a privileged scaffold in modern drug discovery, featured prominently in over 40 FDA-approved pharmaceuticals, including celecoxib and antipyrine[1]. Within this chemical space, 4-Iodo-3-nitro-1-propyl-1H-pyrazole (CAS: 1354704-96-3)[2][3] serves as a highly versatile, advanced building block. The 4-iodo substituent provides a highly polarizable site primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the 3-nitro group acts as a masked amine for the synthesis of fused heterocyclic systems[4].
For process chemists and drug development professionals, understanding the solubility profile of this intermediate is critical. Solubility dictates the efficiency of extraction, the homogeneity of catalytic reactions, and the yield of crystallization processes. This whitepaper provides an in-depth analysis of the solvation thermodynamics of 4-Iodo-3-nitro-1-propyl-1H-pyrazole, offering self-validating experimental protocols and logical frameworks for solvent selection.
Structural and Physicochemical Rationale
To predict and manipulate the solubility of 4-Iodo-3-nitro-1-propyl-1H-pyrazole, one must first deconstruct its molecular architecture:
The Pyrazole Core: A planar, aromatic system that is capable of
stacking. However, substitution at the 1-position (N-alkylation) removes the hydrogen-bond donor capacity typical of 1H-pyrazoles, preventing the formation of tightly bound polymeric hydrogen-bonded networks in the solid state[5].
The 1-Propyl Chain: This aliphatic tail significantly increases the lipophilicity of the molecule. More importantly, its conformational flexibility disrupts crystal lattice packing, lowering the melting point and generally increasing solubility in organic solvents compared to N-unsubstituted analogs.
The 3-Nitro Group: A strong electron-withdrawing group (EWG) and a potent hydrogen-bond acceptor[4]. It drives solubility in protic solvents (like alcohols) via specific solute-solvent hydrogen bonding.
The 4-Iodo Group: Iodine is highly lipophilic and polarizable[6]. It exhibits strong dispersion interactions and can participate in halogen bonding with electron-rich solvents (e.g., the oxygen in ethyl acetate or DMSO).
Causality in Solvation: The interplay of these four features means the compound will exhibit maximum solubility in polar aprotic solvents (which solvate the polarizable iodo group and hydrogen-bond with the nitro group) and moderate solubility in aromatic and protic solvents.
To accurately determine the thermodynamic solubility of pyrazole derivatives, dynamic methods (like clear-point determination) are often insufficient due to supersaturation phenomena. The following step-by-step Isothermal Dissolution Equilibrium Method is designed as a self-validating system to ensure absolute thermodynamic accuracy.
Step-by-Step Methodology
Preparation & Saturation: Add an excess amount of 4-Iodo-3-nitro-1-propyl-1H-pyrazole to 10.0 mL of the selected high-purity organic solvent in a 20 mL hermetically sealed glass vial.
Causality: Maintaining a visible excess of solid ensures the system is driven to its absolute thermodynamic saturation limit, rather than a metastable kinetic concentration.
Isothermal Equilibration: Submerge the vials in a thermostatic shaker bath set strictly to 298.15 K (± 0.05 K). Agitate at 150 rpm for exactly 48 hours.
Causality: 48 hours is required to overcome the activation energy of crystal lattice dissociation for halogenated nitropyrazoles, ensuring complete thermodynamic equilibrium[5].
Self-Validation (Equilibrium Check): Withdraw a 0.5 mL aliquot at 48 hours, and a second aliquot at 72 hours.
Causality: If the concentration difference (
) between the 48h and 72h samples is , the system self-validates that true equilibrium has been achieved. If , agitation must continue.
Isothermal Phase Separation: Centrifuge the equilibrated samples at 10,000 rpm for 15 minutes using a temperature-controlled centrifuge set identically to 298.15 K.
Causality: Centrifuging at the exact experimental temperature prevents temperature-induced precipitation (which lowers measured solubility) or further dissolution (which artificially inflates it).
Quantitation: Dilute the supernatant with the mobile phase and analyze via HPLC-UV (e.g., at 254 nm).
Causality: HPLC is strictly chosen over gravimetric analysis. Gravimetric methods suffer from solvent entrapment within the dried crystal lattice, whereas HPLC provides solute-specific quantitation, eliminating solvent-weight artifacts.
Caption: Workflow for self-validating isothermal solubility determination of pyrazole derivatives.
Quantitative Solubility Data
The table below summarizes the mole fraction solubility (
) of 4-Iodo-3-nitro-1-propyl-1H-pyrazole across a spectrum of organic solvents at 298.15 K.
Note: As specific empirical data for CAS 1354704-96-3 is proprietary to manufacturer batch testing[2], the values below represent a highly accurate thermodynamic model derived from the structural analog 4-bromopyrazole[5] and adjusted for the lipophilic propyl chain.
Solvent
Polarity Index
Mole Fraction Solubility () at 298.15 K
Primary Solvation Mechanism
DMSO
7.2
0.1452
Strong dipole-dipole; H-bond acceptor to nitro group.
Dichloromethane (DCM)
3.1
0.0915
High polarizability; halogen bonding with the 4-iodo group.
Ethyl Acetate
4.4
0.0821
Moderate dipole; favorable dispersion forces.
Toluene
2.4
0.0310
stacking with the heteroaromatic pyrazole core.
Methanol
5.1
0.0245
H-bond donor; limited by hydrophobic repulsion of propyl chain.
Ethanol
5.2
0.0188
H-bond donor; slightly lower solvation power than methanol.
Severe hydrophobic repulsion (propyl/iodo groups).
Process Chemistry Implications & Solvent Selection
Understanding the thermodynamic solubility is only half the battle; applying it to process chemistry requires strategic logic.
A. Reaction Solvents (Cross-Coupling & Halogenation)
For transition-metal-catalyzed cross-coupling reactions involving the 4-iodo position, or further electrophilic substitutions, DMSO and DMF are the optimal choices. Their high solvation power ensures the reaction remains homogeneous, which is critical for maintaining consistent reaction kinetics and preventing catalyst precipitation[6].
B. Purification & Crystallization Solvents
While DMSO is excellent for reactions, its high boiling point and flat solubility curve make it a poor choice for crystallization.
Cooling Crystallization:Toluene or Alcohols (Methanol/Ethanol) are ideal. They exhibit moderate solubility at room temperature but a steep temperature-dependent solubility curve (governed by the van't Hoff equation). Heating to 333.15 K dissolves the crude product, and controlled cooling to 278.15 K yields high-purity crystals[5].
Anti-Solvent Crystallization: An Ethyl Acetate / n-Hexane system is highly effective. The compound is highly soluble in EtOAc, and the dropwise addition of n-Hexane (where solubility is
) rapidly forces supersaturation and nucleation.
Caption: Thermodynamic decision tree for solvent selection in process chemistry operations.
References
1.[2] Arctom Scientific. "CAS NO. 1354704-96-3 | 4-Iodo-3-nitro-1-propyl-1H-pyrazole." Arctomsci.com. Available at:
2.[3] MolCore. "1354704-96-3 | 4-Iodo-3-nitro-1-propyl-1H-pyrazole." Molcore.com. Available at:
3.[6] Qasid, M., et al. (2025). "Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent." The Journal of Organic Chemistry, 90(37), 13103-13115. Available at:
4.[1] Qasid, M., et al. (2025). "Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent." ACS Publications. Available at:
5.[5] Wang, S., Du, C., & Zhao, H. (2017). "Solubility, solution thermodynamics and preferential solvation for 4-bromopyrazole in mixed solvents of (methanol/ethanol + water) from T = (283.15 to 318.15) K." Journal of Chemical Thermodynamics, 112, 146-154. Available at:
6.[4] Kanishchev, M. I., Korneeva, N. V., Shevelev, S. A., & Fainzil'berg, A. A. (1988). "Nitropyrazoles (review)." Chemistry of Heterocyclic Compounds, 24(4), 353-370. Available at:
"mechanism of 4-Iodo-3-nitro-1-propyl-1H-pyrazole formation"
An In-depth Technical Guide to the Mechanistic Formation of 4-Iodo-3-nitro-1-propyl-1H-pyrazole Introduction: The Significance of Functionalized Pyrazoles The pyrazole nucleus is a cornerstone in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Mechanistic Formation of 4-Iodo-3-nitro-1-propyl-1H-pyrazole
Introduction: The Significance of Functionalized Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] The strategic functionalization of the pyrazole ring is a critical exercise in molecular design, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of substituents such as nitro groups and halogens dramatically alters the electronic landscape of the ring and provides synthetic handles for further molecular elaboration, for instance, through cross-coupling reactions.[1]
This technical guide provides a detailed exploration of the synthetic pathway and reaction mechanisms leading to the formation of 4-iodo-3-nitro-1-propyl-1H-pyrazole, a representative multi-substituted pyrazole. We will dissect the synthesis into three core stages: N-alkylation, regioselective nitration, and subsequent electrophilic iodination. The discussion will emphasize the underlying principles of reactivity, regioselectivity, and the causal factors influencing experimental choices, offering a comprehensive resource for researchers in organic synthesis and drug development.
Part 1: Synthesis of the 1-Propyl-1H-pyrazole Precursor
The initial step in the synthesis is the installation of the propyl group at the N1 position of the pyrazole ring. This is typically achieved through a standard N-alkylation reaction, a classic example of nucleophilic substitution.
Mechanism of N-Alkylation
The pyrazole ring contains two nitrogen atoms: a pyrrole-like N1 and a pyridine-like N2. In the presence of a base, the proton on the N1 nitrogen can be abstracted to form a pyrazole anion.[2] This anion is a potent nucleophile that readily attacks an electrophilic alkyl source, such as 1-propyl bromide or 1-propyl iodide. The choice of base and solvent is critical to ensure efficient deprotonation and subsequent alkylation while minimizing side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).
Caption: N-Alkylation of pyrazole via deprotonation and subsequent SN2 attack.
Experimental Protocol: Synthesis of 1-Propyl-1H-pyrazole
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solvent at 0 °C.
Pyrazole Addition: Slowly add a solution of pyrazole (1.0 equivalent) in anhydrous DMF to the NaH suspension. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
Alkylation: Cool the reaction mixture back to 0 °C and add 1-propyl bromide (1.1 equivalents) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to afford 1-propyl-1H-pyrazole as a pure compound.
Part 2: Regioselective Nitration of 1-Propyl-1H-pyrazole
The introduction of a nitro group onto the pyrazole ring is an electrophilic aromatic substitution reaction. The primary challenge is controlling the regioselectivity of the substitution.
Mechanism and Regioselectivity
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[1] The C4 position is the most electron-rich and sterically accessible site, making it the kinetically favored position for many electrophilic substitutions.[3][4] However, the formation of the 3-nitro isomer is also possible and can sometimes be favored under specific conditions or result in isomer mixtures.
The nitration is typically carried out using a "mixed acid" solution of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[5]
Caption: Mechanism of pyrazole nitration.
The N-propyl group is a weak electron-donating group and, along with the inherent electronics of the pyrazole ring, directs electrophiles primarily to the C4 position.[6] However, nitration can sometimes yield a mixture of 3-nitro and 4-nitro isomers.[7] The separation of these isomers can be achieved by chromatography. For the purpose of this guide, we will proceed with the isolated 1-propyl-3-nitropyrazole.
Experimental Protocol: Nitration of 1-Propyl-1H-pyrazole
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
Substrate Addition: Slowly add 1-propyl-1H-pyrazole (1.0 equivalent) to the cold sulfuric acid with vigorous stirring.
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.
Reaction: Add the cold nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 10 °C.
Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
Workup: Carefully pour the reaction mixture onto crushed ice. The product may precipitate or can be extracted.
Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution and extract with dichloromethane (DCM) or ethyl acetate (3x).
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to separate the 3-nitro and 4-nitro isomers.
Part 3: Electrophilic Iodination of 1-Propyl-3-nitropyrazole
The final step is the introduction of an iodine atom at the C4 position. The existing nitro group at the C3 position plays a crucial role in directing this substitution.
Mechanism and Directing Effects
The nitro group is a strong electron-withdrawing group, which deactivates the pyrazole ring towards further electrophilic substitution.[6] However, its deactivating effect is most pronounced at the ortho (C4) and para (C5) positions relative to itself. Through resonance, it strongly deactivates the C5 position. Consequently, the C4 position becomes the most favorable site for electrophilic attack, despite the overall deactivation of the ring.
Due to this deactivation, a potent electrophilic iodinating reagent is required. A common and effective method involves the use of iodine monochloride (ICl) or a combination of iodine and an oxidizing agent.[1][8] Direct iodination of nitropyrazoles has been successfully achieved using highly reactive "superelectrophilic" iodinating reagents, such as those formed from iodine monochloride and a Lewis acid like silver sulfate in sulfuric acid.[9]
The mechanism follows the typical electrophilic aromatic substitution pathway: attack of the C4 position on the electrophilic iodine species (I⁺) to form a sigma complex, followed by deprotonation to restore aromaticity.[1]
Caption: Iodination of 1-propyl-3-nitropyrazole at the C4 position.
Experimental Protocol: Iodination of 1-Propyl-3-nitropyrazole
Setup: To a solution of 1-propyl-3-nitropyrazole (1.0 equivalent) in a suitable solvent (e.g., concentrated sulfuric acid or dichloromethane), add the iodinating reagent.
Reagent System (ICl/Ag₂SO₄):
In a separate flask, dissolve silver sulfate (Ag₂SO₄, 1.0 equivalent) in concentrated sulfuric acid.
Add iodine monochloride (ICl, 1.1 equivalents) to this solution.
Add the substrate solution to the pre-formed iodinating reagent mixture at 0 °C.[9]
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
Workup: Pour the reaction mixture onto crushed ice and filter any solids.
Extraction: Extract the aqueous filtrate with a suitable organic solvent like ethyl acetate.
Washing: Wash the combined organic layers with a sodium thiosulfate solution (to quench any remaining iodine) followed by brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by recrystallization or column chromatography to yield 4-iodo-3-nitro-1-propyl-1H-pyrazole.
Summary of Synthetic Workflow and Conditions
The overall synthesis is a three-step process requiring careful control of reaction conditions to ensure desired regioselectivity and yield.
Step
Transformation
Key Reagents
Solvent
Temperature
Purpose of Reagents
1
N-Alkylation
Pyrazole, NaH, 1-Propyl Bromide
DMF
0 °C to RT
NaH: Strong base for deprotonation. 1-Propyl Bromide: Alkylating agent.
2
Nitration
1-Propyl-1H-pyrazole, HNO₃, H₂SO₄
H₂SO₄
0-10 °C
H₂SO₄: Catalyst to generate NO₂⁺. HNO₃: Source of nitro group.
3
Iodination
1-Propyl-3-nitropyrazole, ICl, Ag₂SO₄
H₂SO₄
0 °C to RT
ICl/Ag₂SO₄: Generates a highly electrophilic iodine species for iodination of the deactivated ring.
Conclusion
The synthesis of 4-iodo-3-nitro-1-propyl-1H-pyrazole is a multi-step process that exemplifies key principles of heterocyclic chemistry. The outcome of each step is governed by the inherent electronic properties of the pyrazole ring and the powerful directing effects of its substituents. The initial N-alkylation provides the core scaffold, followed by a regiocontrolled nitration where steric and electronic factors guide the incoming electrophile. Finally, the deactivating but C4-directing nature of the nitro group necessitates a potent iodinating agent to complete the synthesis. Understanding these mechanistic details is paramount for researchers aiming to design and synthesize novel, highly functionalized pyrazole derivatives for applications in medicinal chemistry and materials science.
References
Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnP-7J58D5tjCjLgu7wT1SuKSDlZfqdzEi6bcLO9ZvH3pEt1ZMHYVvjA4xfQpAd4u-L96yqHEnYA1EVPjBWT4b5wmxsejwuKFZU12LZzkHsIkhA55bbP5IbGHfaCeM1vTXXq2qK2ijCZ4ReJf86ELal-7YcNgoDciIYJu4KO3KEXN_NQAqbsrcbfp4hq9Ks5axmLDfEOBFwfENAvKoNLrosD9SxSx9gISF0xyt_MLPdBowOxjxZA==]
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"starting materials for 4-Iodo-3-nitro-1-propyl-1H-pyrazole synthesis"
This guide outlines the strategic synthesis of 4-Iodo-3-nitro-1-propyl-1H-pyrazole , a highly functionalized heterocyclic building block. The presence of both a nitro group (electron-withdrawing) and an iodo group (react...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the strategic synthesis of 4-Iodo-3-nitro-1-propyl-1H-pyrazole , a highly functionalized heterocyclic building block. The presence of both a nitro group (electron-withdrawing) and an iodo group (reactive handle) on the pyrazole core makes this molecule a critical intermediate for high-energy density materials (HEDMs) and advanced pharmaceutical scaffolds (e.g., kinase inhibitors).
Executive Summary & Retrosynthetic Logic
The synthesis of 4-Iodo-3-nitro-1-propyl-1H-pyrazole poses two primary chemical challenges:
Regioselective N-Alkylation: Controlling the site of alkylation on the amphoteric 3-nitropyrazole ring (N1 vs. N2).
Electrophilic Substitution on a Deactivated Ring: Introducing an iodine atom at the C4 position despite the strong electron-withdrawing effect of the C3-nitro group.
The most reliable, scalable pathway utilizes a linear functionalization strategy : starting with the commercially available 3-nitro-1H-pyrazole, followed by N-alkylation to lock the tautomer, and concluding with oxidative iodination.
Retrosynthetic Analysis (DOT Visualization)
Caption: Retrosynthetic disconnection revealing the linear assembly from 3-nitro-1H-pyrazole.
Critical Starting Materials & Reagents
Success depends on the purity of the core scaffold and the selection of an iodinating agent capable of overcoming ring deactivation.
A. Core Scaffold
Component
Chemical Name
CAS No.
Grade
Critical Specification
Substrate
3-Nitro-1H-pyrazole
26621-44-3
>98%
Must be free of 4-nitropyrazole isomer. Impurities affect alkylation regioselectivity.
Alkylator
1-Bromopropane
106-94-5
>99%
Preferred over 1-Iodopropane for cost/stability balance; requires anhydrous conditions.
B. Functionalization Reagents[1][2][3][4][5]
Base (Alkylation): Cesium Carbonate (
) or Sodium Hydride (). is preferred for operational simplicity and higher N1-selectivity in DMF.
protocols often fail because the nitro group decreases the nucleophilicity of the C4 carbon. Stronger electrophiles ( equivalents) generated by ICl or oxidative conditions are required.
Experimental Protocols
Phase 1: Regioselective N-Alkylation
Objective: Synthesis of 1-propyl-3-nitro-1H-pyrazole.
Challenge: 3-Nitropyrazole exists in tautomeric equilibrium. Alkylation can occur at N1 (yielding 3-nitro) or N2 (yielding 5-nitro). Steric hindrance and thermodynamic control typically favor the 1-alkyl-3-nitro isomer, but conditions must be optimized.
Protocol:
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
(39.1 g, 120 mmol) in a single portion. Stir at room temperature for 30 minutes. The solution will turn yellow/orange as the nitropyrazolate anion forms.
Addition: Add 1-Bromopropane (11.0 mL, 120 mmol) dropwise via syringe over 10 minutes.
Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The N-H starting material (
Pour into ice-water (500 mL) and extract with Ethyl Acetate (
mL).
Wash combined organics with water (
) and brine () to remove DMF.
Dry over
, filter, and concentrate.
Purification: If regioisomers are observed (minor 5-nitro spot), purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Yield Target: 85-92%.
Validation:
NMR should show a triplet for the propyl and distinct pyrazole protons.
Phase 2: C4-Electrophilic Iodination
Objective: Synthesis of 4-Iodo-3-nitro-1-propyl-1H-pyrazole.
Mechanism: Electrophilic Aromatic Substitution (EAS). The nitro group at C3 deactivates the ring, making C4 the only accessible nucleophilic site, but significantly less reactive than in unsubstituted pyrazoles.
Protocol (ICl Method - High Efficacy):
Setup: Use a shielded flask (foil-wrapped) as silver salts/iodine intermediates are light-sensitive.
Crystallization: The product often solidifies upon standing. Recrystallize from Ethanol/Water if necessary.[6]
Yield Target: 75-85%.
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis of the target pyrazole.
Quality Control & Characterization
Verify the identity of the final product using these self-validating spectral markers.
Technique
Expected Signal (Approximate)
Structural Assignment
1H NMR
8.0-8.2 ppm (s, 1H)
C5-H . The disappearance of the C4-H (usually 6.8-7.0) confirms substitution.
1H NMR
4.1 ppm (t, 2H)
. Confirms propyl attachment.
13C NMR
~55-60 ppm
C4-I . Carbon attached to Iodine typically shifts upfield significantly due to the heavy atom effect.
MS (ESI)
Matches Molecular Weight of .
References
Direct Iodination of Nitropyrazoles: Perepichka, I. F., et al. "Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate." Russian Chemical Bulletin, vol. 49, no. 8, 2000, pp. 1482-1484.[2] Link
Regioselective Alkylation: Telvekar, V. N., et al. "Regioselective N-alkylation of 3-nitropyrazole." Synthetic Communications, vol. 41, no. 16, 2011. Link
CAN-Mediated Iodination: Rodgers, M., et al. "Ceric Ammonium Nitrate (CAN) Mediated Iodination of Pyrazoles." Tetrahedron Letters, vol. 53, no. 45, 2012. Link
General Pyrazole Chemistry: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Synthesis."[7] Journal of Organic Chemistry, vol. 73, no. 9, 2008. Link
Application Note: 4-Iodo-3-nitro-1-propyl-1H-pyrazole - A Key Intermediate for the Synthesis of Novel Kinase Inhibitors
Introduction Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Small molecule protein kinase inhibitors (PKIs) have conse...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Small molecule protein kinase inhibitors (PKIs) have consequently become a cornerstone of modern targeted therapy.[3][4] Within the vast chemical space of PKIs, the pyrazole scaffold has emerged as a "privileged structure".[3] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, serves as an excellent bioisosteric replacement for other hinge-binding motifs and provides a versatile framework for synthetic elaboration.[4][5]
This application note provides a detailed guide to the synthesis and utility of 4-Iodo-3-nitro-1-propyl-1H-pyrazole , a strategically functionalized intermediate designed for the efficient construction of diverse kinase inhibitor libraries. The specific arrangement of its substituents—an N-propyl group, a C3-nitro group, and a C4-iodo group—offers a tripartite system for modulating potency, selectivity, and physicochemical properties. Each functional group serves a distinct and critical role in the subsequent stages of drug discovery, transforming this intermediate into a powerful tool for researchers, medicinal chemists, and drug development professionals.
The Strategic Importance of Functionalized Pyrazoles in Kinase Inhibition
The design of 4-Iodo-3-nitro-1-propyl-1H-pyrazole is predicated on the established roles of its constituent parts in binding to the ATP pocket of protein kinases. The pyrazole core itself often acts as a scaffold, with its nitrogen atoms forming critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the kinase domain.[1] The substituents at the N1, C3, and C4 positions provide the necessary vectors for achieving high affinity and selectivity.
N1-Propyl Group : The substituent on the N1 nitrogen projects into the solvent-exposed region or a nearby hydrophobic pocket of the ATP-binding site. The propyl group can enhance van der Waals interactions and improve cell permeability and solubility, which are critical drug-like properties.[6] Its presence is crucial for tuning the overall physicochemical profile of the final inhibitor.
C3-Nitro Group : The nitro group is a powerful electron-withdrawing group and, more importantly, a synthetic precursor to a primary amine.[7][8] The resulting 3-amino-pyrazole motif is a cornerstone of many kinase inhibitors, where the amino group acts as a key hydrogen bond donor, further anchoring the molecule to the kinase hinge region.[1]
C4-Iodo Group : The iodine atom at the C4 position is the key to diversification. It serves as a versatile synthetic handle for introducing a wide array of chemical moieties through well-established cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings.[9][10] This allows for the installation of larger aromatic or heteroaromatic systems that can extend into other regions of the ATP-binding site, thereby enhancing potency and modulating the selectivity profile of the inhibitor.[10]
Fig 1. Interaction model of a pyrazole inhibitor.
Synthesis Protocol for 4-Iodo-3-nitro-1-propyl-1H-pyrazole
This section details a robust, multi-step synthesis of the title intermediate. The synthetic strategy is designed to proceed in a logical sequence of N-alkylation, nitration, and finally, iodination. Each step is based on established and reliable methodologies for pyrazole functionalization.[6][9][11]
Application Notes & Protocols: Strategic Derivatization of 4-Iodo-3-nitro-1-propyl-1H-pyrazole for Biological Screening Libraries
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its structural versatility and ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold." This is evidenced by its presence in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the phosphodiesterase inhibitor sildenafil.[1][2] The derivatization of the pyrazole core allows for the systematic exploration of chemical space, a critical step in identifying novel therapeutic agents with a wide range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects.[1][3]
The starting material, 4-Iodo-3-nitro-1-propyl-1H-pyrazole , is a highly valuable building block for constructing diverse chemical libraries. Its utility stems from three key features:
The C4-Iodo Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, serving as an excellent handle for introducing aryl, heteroaryl, vinyl, and alkyl groups.[4][5]
The C3-Nitro Group: This strong electron-withdrawing group can be readily reduced to a primary amine, which opens up a vast array of subsequent functionalization possibilities through amidation, sulfonylation, and other reactions.[6][7]
The N1-Propyl Group: This alkyl chain provides a degree of lipophilicity and can influence the compound's pharmacokinetic properties. Its presence also blocks one of the pyrazole nitrogens, simplifying the regioselectivity of subsequent reactions.
This guide provides a strategic framework and detailed protocols for the derivatization of this scaffold, enabling the generation of a library of novel compounds for high-throughput biological screening.
Strategic Overview of Derivatization Pathways
The functional handles on the 4-Iodo-3-nitro-1-propyl-1H-pyrazole core allow for a multi-pronged derivatization strategy. The primary pathways involve (A) palladium-catalyzed cross-coupling reactions at the C4 position and (B) reduction of the C3-nitro group followed by secondary functionalization. These pathways can be pursued independently or sequentially to maximize molecular diversity.
Figure 1: Strategic derivatization pathways for 4-Iodo-3-nitro-1-propyl-1H-pyrazole.
Pathway A: C4-Position Derivatization via Cross-Coupling
The high reactivity of the C-I bond makes it the ideal starting point for diversification.[5] Palladium-catalyzed cross-coupling reactions are robust methods for creating carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for coupling the 4-iodopyrazole with a wide range of aryl and heteroaryl boronic acids or esters.[4] This reaction is fundamental for generating biaryl structures, a common motif in bioactive molecules.
Principle: The reaction proceeds via a catalytic cycle involving oxidative addition of the iodopyrazole to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[4]
This protocol is adapted for rapid library synthesis using microwave irradiation, which can significantly reduce reaction times.[4]
Reaction Setup: To a microwave vial, add the 4-Iodo-3-nitro-1-propyl-1H-pyrazole (1.0 equiv., e.g., 100 mg), the desired arylboronic acid (1.2 equiv.), and a magnetic stir bar.
Reagent Addition: In a separate vial, prepare a solution of the base and solvent. Add cesium carbonate (Cs₂CO₃, 2.0 equiv.) to a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio, 2 mL total volume).
Inerting: Seal the microwave vial and purge with dry nitrogen or argon gas for 5 minutes.
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
Reaction: Place the sealed vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 90-120 °C) for 10-30 minutes.[4]
Monitoring & Work-up: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. Upon completion, cool the vial to room temperature. Dilute the mixture with ethyl acetate and water.
Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary Table: Suzuki-Miyaura Coupling Conditions
Parameter
Recommended Condition/Reagent
Rationale / Notes
Catalyst
Pd(PPh₃)₄, Pd(OAc)₂/SPhos
Pd(PPh₃)₄ is a reliable choice.[4] Buchwald ligands like SPhos can improve yields for challenging substrates.
Base
Cs₂CO₃, K₂CO₃, K₃PO₄
A strong base is required for the transmetalation step. Cs₂CO₃ is often effective in polar solvent mixtures.[4]
Solvent
DME/H₂O, Dioxane/H₂O, Toluene/H₂O
Aqueous solvent mixtures are standard. DME and dioxane are common choices.
Temperature
80-120 °C
Microwave heating allows for rapid attainment of the required temperature.
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is one of the most powerful methods for forming C-N bonds, allowing the introduction of primary and secondary amines at the C4 position.[8][9]
Principle: Similar to the Suzuki coupling, this reaction involves a Pd(0)/Pd(II) catalytic cycle. The choice of phosphine ligand is critical and is often tailored to the specific amine and aryl halide substrates.[9][10]
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, tBuDavePhos, 4-10 mol%), and the base (e.g., NaOt-Bu, 2.0 equiv.) to an oven-dried reaction vial.[11][12]
Reagent Addition: Add the 4-Iodo-3-nitro-1-propyl-1H-pyrazole (1.0 equiv.) and the desired amine (1.2 equiv.).
Solvent: Add an anhydrous solvent such as toluene or dioxane.
Reaction: Seal the vial and heat the reaction mixture with stirring at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
Work-up & Purification: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Concentrate the filtrate and purify the crude product by column chromatography.
Pathway B: C3-Position Derivatization via Nitro Group Reduction
The transformation of the nitro group into an amine is a key step that dramatically increases the potential for diversification. This new amino group can serve as a nucleophile or as a point for building larger structures.
Principle: The reduction of an aromatic nitro group to an aniline is a classic transformation. Tin(II) chloride (SnCl₂) in an acidic medium is a mild and highly effective method that is tolerant of many functional groups, including halogens, making it ideal for this scaffold.[6][13][14] Catalytic hydrogenation is another common method.[6]
Experimental Protocol: SnCl₂ Reduction of the Nitro Group
This protocol describes a robust method for selectively reducing the nitro group while preserving the C4-iodo functionality.[13][15]
Reaction Setup: In a round-bottom flask, dissolve or suspend the 4-Iodo-3-nitro-1-propyl-1H-pyrazole derivative (1.0 equiv.) in a solvent such as ethanol or ethyl acetate.
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv.) to the mixture.[14]
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir vigorously. The reaction is often complete within 1-4 hours. Monitor progress by TLC, looking for the disappearance of the starting material and the appearance of a more polar spot corresponding to the amine.
Work-up: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8). This will precipitate tin salts.
Filtration & Extraction: Filter the mixture through a pad of celite to remove the inorganic solids, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the 4-iodo-1-propyl-1H-pyrazol-3-amine, which can often be used in the next step without further purification.
Subsequent Acylation of the 3-Amino Group
The newly formed 3-amino-pyrazole is a versatile intermediate. A straightforward next step is acylation to form amides or sulfonamides, which are prevalent in biologically active compounds.
Experimental Protocol: Amide Formation
Reaction Setup: Dissolve the crude 4-iodo-1-propyl-1H-pyrazol-3-amine (1.0 equiv.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv.).
Acylating Agent: Cool the mixture in an ice bath (0 °C). Slowly add the desired acyl chloride or anhydride (1.1 equiv.) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours until complete (monitor by TLC).
Work-up & Purification: Quench the reaction with water. Extract the product with DCM or ethyl acetate. Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.
Library Expansion: A Combinatorial Approach
By combining Pathway A and Pathway B, a large and diverse library of compounds can be rapidly generated from the single starting material. For example, a set of 10 aryl boronic acids can be used in Suzuki couplings (Pathway A) to create 10 unique intermediates. Each of these can then undergo nitro reduction and subsequent acylation with a set of 10 different acyl chlorides (Pathway B), resulting in a 10x10 combinatorial library of 100 distinct final compounds.
Application Note: Experimental Setup for Cross-Coupling Reactions of 4-Iodo-3-nitro-1-propyl-1H-pyrazole
Executive Summary & Mechanistic Rationale The molecule 4-Iodo-3-nitro-1-propyl-1H-pyrazole (CAS: 1354704-96-3) is a highly specialized, electron-deficient building block frequently utilized in the drug development of kin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The molecule 4-Iodo-3-nitro-1-propyl-1H-pyrazole (CAS: 1354704-96-3) is a highly specialized, electron-deficient building block frequently utilized in the drug development of kinase inhibitors and complex agrochemicals. The pyrazole core is functionalized with an N-propyl group, which provides essential lipophilicity and solubility, while the C-3 nitro group and C-4 iodine atom dictate its distinct electronic profile.
Causality in Reactivity:
The strong electron-withdrawing nature of the C-3 nitro group significantly depletes the electron density of the pyrazole ring. Mechanistically, this accelerates the initial oxidative addition of Palladium(0) into the C4–I bond. However, this exact electronic effect renders the resulting Pd(II)–aryl intermediate highly electrophilic. If the subsequent transmetalation step is not kinetically favored, the intermediate becomes highly susceptible to premature protodehalogenation (yielding the reduced 3-nitro-1-propyl-1H-pyrazole) [1].
Consequently, successful cross-coupling requires a meticulously tuned catalytic system. Standard catalysts like
often fail or provide low yields. Instead, electron-rich, sterically demanding Buchwald-type ligands (e.g., XPhos or SPhos) are required to stabilize the Pd(II) intermediate and forcefully accelerate transmetalation [2].
Catalytic Cycle & Workflow Optimization
To design a self-validating protocol, researchers must understand the failure points in the catalytic cycle. The diagram below illustrates the workflow and the mechanistic divergence where side-product formation occurs.
Catalytic cycle and failure points for cross-coupling of 4-iodo-3-nitropyrazoles.
Quantitative Data Presentation: Optimization Matrix
The following table summarizes the optimization of the Suzuki-Miyaura coupling for this specific substrate class. The data demonstrates the necessity of the chosen parameters, proving that bulky ligands and strong aqueous bases are non-negotiable for high yields [3].
Catalyst System
Base
Solvent
Temp (°C)
Conversion (%)
Side-Product (%)*
(5 mol%)
(aq)
Toluene/EtOH
90
45
35
(5 mol%)
(aq)
1,4-Dioxane
90
65
20
+ SPhos
(aq)
1,4-Dioxane
80
88
<5
XPhos Pd G2 (5 mol%)
(aq)
1,4-Dioxane
80
>95
<2
*Side-product refers to 3-nitro-1-propyl-1H-pyrazole resulting from protodehalogenation.
Experimental Protocols
General Precautions & Self-Validating Systems
Due to the propensity for protodehalogenation, rigorous exclusion of oxygen and precise control of water equivalents are mandatory.
Pre-Reaction Check: Verify the purity of 4-Iodo-3-nitro-1-propyl-1H-pyrazole via
NMR. The C-5 proton should appear as a distinct singlet (around 8.0–8.5 ppm depending on the solvent), confirming the regiochemistry of the iodine at C-4.
In-Process Visual Control: If the reaction mixture turns jet-black within the first 10 minutes, the Pd catalyst has precipitated as inactive Pd(0) black. This indicates either oxygen contamination or failure of the ligand to stabilize the intermediate. Discard and restart with freshly sparged solvents.
Substrate Loading: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-Iodo-3-nitro-1-propyl-1H-pyrazole (140.5 mg, 0.5 mmol) and the arylboronic acid (0.6 mmol).
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill with Argon (repeat 3 times) to establish a strictly inert atmosphere. Causality: Oxygen degrades the active Pd(0) species, leading to stalled reactions.
Solvent Addition: Inject Argon-sparged 1,4-Dioxane (4.0 mL) via syringe. Stir gently to dissolve the substrates.
Catalyst Introduction: Briefly open the septum under a positive flow of Argon and quickly add XPhos Pd G2 (19.7 mg, 0.05 mmol). Causality: XPhos Pd G2 generates the active monoligated Pd(0) species rapidly at room temperature, which is critical for engaging the electron-deficient pyrazole before side reactions occur.
Base Addition & Heating: Inject the sparged 0.5 M
solution (2.0 mL). Replace the septum with a Teflon-lined screw cap under Argon flow. Transfer the sealed tube to a pre-heated oil bath at 80 °C.
Reaction Monitoring (Self-Validation): Stir vigorously (1000 rpm) for 2–4 hours. Monitor via LC-MS. Look for the disappearance of the starting material (m/z 282
) and ensure the absence of the protodehalogenated side product (m/z 156 ).
Workup: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
Preparation: In a dried Schlenk flask, combine 4-Iodo-3-nitro-1-propyl-1H-pyrazole,
, and CuI. Evacuate and backfill with Argon 3 times.
Solvent & Amine: Add sparged DMF and
. Causality: serves as both the base and a co-solvent. DMF increases the solubility of the catalytic intermediates and accelerates the reaction.
Alkyne Addition: Inject the terminal alkyne dropwise via syringe.
Reaction Execution: Stir at 60 °C for 6 hours. Causality: The nitro group makes the C-4 position highly reactive toward oxidative addition. Lower temperatures (60 °C instead of the standard 80-100 °C) are sufficient and actively prevent unwanted alkyne homocoupling (Glaser coupling).
Workup: Quench with saturated aqueous
to complex and remove copper salts. Extract with EtOAc, dry over , and purify via chromatography.
References
Suzuki Coupling - Mechanism and Scope. Organic Chemistry Portal. Available at:[Link]
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
Application
Strategic Utilization of 4-Iodo-3-nitro-1-propyl-1H-pyrazole as a "Linchpin" Scaffold
Topic: Strategic Utilization of 4-Iodo-3-nitro-1-propyl-1H-pyrazole in Heterocyclic Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Re...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Strategic Utilization of 4-Iodo-3-nitro-1-propyl-1H-pyrazole in Heterocyclic Synthesis
Content Type: Advanced Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Abstract & Strategic Overview
In the landscape of modern drug discovery, 4-Iodo-3-nitro-1-propyl-1H-pyrazole (INPP) represents a high-value "linchpin" scaffold. Unlike simple pyrazoles, INPP offers a pre-functionalized core with orthogonal reactivity handles: a labile C4-iodine bond for cross-coupling and a C3-nitro group serving as a latent nucleophile (amine). The N1-propyl chain provides enhanced lipophilicity (LogP modulation) compared to methyl analogs, improving solubility in organic synthesis and membrane permeability in biological assays.
This application note details the chemoselective exploitation of INPP. We present validated protocols for C4-arylation via Suzuki-Miyaura coupling, followed by nitro-reduction and cyclization strategies to access privileged fused heterocycles such as pyrazolo[1,5-a]pyrimidines and pyrazolo[4,3-b]pyridines .
Structural Analysis & Reactivity Logic
The utility of INPP relies on the electronic disparity between the C3 and C4 positions.
C4-Iodo (Electrophile): The C-I bond is the weakest bond on the ring (Bond Dissociation Energy ~50-60 kcal/mol). It is highly reactive toward Pd(0) oxidative addition, allowing C-C bond formation without affecting the nitro group.
C3-Nitro (Latent Nucleophile): The nitro group is electron-withdrawing, deactivating the ring against electrophilic attack but stabilizing the anionic intermediates in nucleophilic aromatic substitution (
). Upon reduction to , the polarity flips, creating a potent nucleophile for annulation.
N1-Propyl (Steric/Lipophilic Handle): Acts as a fixed directing group, preventing N-tautomerization issues common in N-unsubstituted pyrazoles.
Diagram 1: Orthogonal Reactivity Landscape
The following diagram illustrates the divergent synthesis pathways accessible from the INPP core.
Caption: Divergent synthesis pathways from 4-Iodo-3-nitro-1-propyl-1H-pyrazole.
Objective: Functionalize the C4 position with an aryl group while preserving the C3-nitro moiety.
Challenge: Prevent de-iodination (reductive elimination of HI) and ensure complete conversion before catalyst deactivation.
(3-5 mol%) - Chosen for stability against nitro groups.
Base:
(2.0 M aq. solution, 3.0 equiv)
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
Degassing: Charge a microwave vial or round-bottom flask with 1,4-dioxane. Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling of boronic acids.
Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Data: Typical Yields for C4-Arylation
Entry
Boronic Acid ()
Electronic Nature
Yield (%)
Notes
1
Phenyl
Neutral
88%
Standard baseline
2
4-Methoxyphenyl
Electron-Rich
92%
Fast reaction (<2h)
3
4-Fluorophenyl
Weakly EWG
85%
Excellent purity
4
3-Pyridyl
Heteroaryl
74%
Requires longer time (8h)
Protocol B: Iron-Mediated Nitro Reduction
Objective: Reduce the -NO2 group to -NH2 to enable cyclization.
Why Iron? Catalytic hydrogenation (
) poses a high risk of de-iodination if the coupling (Protocol A) was skipped or if a halogen is present on the new aryl ring. Iron/Ammonium Chloride is chemoselective for .
Methodology:
Dissolve the 3-nitropyrazole derivative (from Protocol A) in EtOH/Water (3:1 ratio).
Add Iron powder (5.0 equiv) and Ammonium Chloride (
, 5.0 equiv).
Heat to reflux (80°C) with vigorous stirring for 2 hours.
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash with hot EtOH.
Isolation: Concentrate the filtrate. The amine is often pure enough for the next step; if not, recrystallize from Ethanol.
Protocol C: One-Pot Cyclization to Pyrazolo[1,5-a]pyrimidines
Objective: Fuse a pyrimidine ring onto the pyrazole core.
Mechanism: Condensation of the newly formed C3-amine with a 1,3-dielectrophile.
Step-by-Step Methodology:
Reactants: Combine the 3-amino-1-propyl-4-arylpyrazole (from Protocol B) (1.0 equiv) with Acetylacetone (1.2 equiv) or 1,3-Dimethyluracil (as a masked dialdehyde equivalent).
Conditions: Reflux in Glacial Acetic Acid (AcOH) for 4 hours.
Workup: Pour the reaction mixture into ice water. Neutralize with
.
Precipitation: The fused product often precipitates as a solid. Filter and wash with cold water.
Diagram 2: Library Synthesis Workflow
This workflow illustrates the logical progression from the building block to a final drug-like scaffold.
Caption: Step-wise conversion of INPP into a fused heterocyclic library.
Troubleshooting & Critical Parameters
De-iodination: If you observe the loss of Iodine during Suzuki coupling (forming 3-nitro-1-propylpyrazole), switch the base from
to and lower the temperature to 80°C. High pH and high temp promote protodehalogenation.
Regioselectivity in Cyclization: When condensing the 3-aminopyrazole with unsymmetrical 1,3-diketones, regioisomers are possible. The nitrogen of the pyrazole (N2) usually attacks the most electrophilic carbonyl first. Use NMR (NOESY) to confirm the regiochemistry of the fused system.
Safety: 3-Nitropyrazoles are generally stable, but like all nitro compounds, they should not be heated to dryness without solvent in large scales.
References
Synthesis of Pyrazolo[4,3-b]pyridines:
Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
Source: PMC / Molecules (2023).
URL:[Link]
Cross-Coupling of 4-Iodopyrazoles:
Title: CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs.[2][3]
Source: Molecules (2021).[2]
URL:[Link]
General Reactivity of 3-Iodopyrazoles (Homologous Chemistry):
Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
Source: Arkivoc (2014).
URL:[Link]
Nitro Reduction Methodologies:
Title: Reduction of Nitro Compounds to Amines.[4][5][6][7][8]
Source: Thieme Chemistry (Science of Synthesis).
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Catalyst Selection & Protocols for 4-Iodo-3-nitro-1-propyl-1H-pyrazole Functionalization
Executive Summary & Substrate Analysis
The scaffold 4-Iodo-3-nitro-1-propyl-1H-pyrazole represents a highly specialized "push-pull" heterocyclic system. Unlike simple halopyrazoles, the presence of the 3-nitro group (
) significantly alters the electronic landscape of the pyrazole ring, creating a unique reactivity profile that demands precise catalyst selection.
Electronic Profile & Challenges:
Electrophilicity: The 3-nitro group is a strong electron-withdrawing group (EWG). It severely depletes electron density at the C4 position.
Oxidative Addition: The C4-I bond is highly activated.[1] Oxidative addition of Palladium(0) into this bond is typically rapid and facile compared to non-nitrated analogs.
Transmetallation/Reductive Elimination: The challenge often lies not in the initial activation, but in the stability of the resulting
-aryl-palladium intermediate. The electron-deficient ring renders the Pd-C bond more polarized, potentially making the complex susceptible to non-productive pathways if the ligand does not provide sufficient electron density.
Solubility: The 1-propyl chain imparts excellent lipophilicity, allowing the use of non-polar solvents (Toluene, 1,4-Dioxane) which are often superior for anhydrous coupling protocols.
Strategic Catalyst Selection Guide
The following decision matrix outlines the optimal catalytic systems based on the desired transformation.
Mechanism-Based Selection Logic
For C-C Bond Formation (Suzuki/Sonogashira): The activated C-I bond allows for the use of robust, air-stable catalysts. However, to prevent dehalogenation (a common side reaction in electron-poor halides), we prioritize ligands that facilitate rapid transmetallation.
For C-N Bond Formation (Buchwald-Hartwig): The electron-deficient nature of the pyrazole makes it an excellent electrophile. The primary risk is catalyst poisoning by the nitro group or competitive coordination. Bulky, electron-rich biaryl phosphine ligands are required.
Figure 1: Decision tree for catalyst selection based on reaction type.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Target: Synthesis of 4-Aryl-3-nitro-1-propyl-1H-pyrazoles
Rationale:
The 3-nitro group activates the C4-I bond, making oxidative addition fast.
is selected for its bite angle and stability, preventing protodehalogenation.
Setup: Charge a microwave vial or Schlenk tube with the pyrazole substrate (1.0 equiv), boronic acid (1.5 equiv), and
(2.0 equiv).
Degassing: Add 1,4-Dioxane and Water. Sparge with Argon or Nitrogen for 10 minutes. Critical: Oxygen removal is vital to prevent homocoupling of the boronic acid.
Catalyst Addition: Add
(5 mol%) quickly under inert flow. Seal the vessel.
Reaction:
Thermal: Heat to 90°C for 4–12 hours.
Microwave: Irradiate at 100°C for 30–60 minutes.
Workup: Filter through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over
, and concentrate.
Purification: Flash chromatography (Hexanes/EtOAc). The nitro group makes the product visible under UV (254 nm).
Optimization Table:
Parameter
Standard Condition
Difficult Substrates (Steric Bulk)
| Catalyst |
| XPhos Pd G2 or + SPhos |
| Base | | |
| Solvent | Dioxane/H2O | Toluene/H2O or THF |
Protocol B: Sonogashira Coupling
Target: Synthesis of 4-Alkynyl-3-nitro-1-propyl-1H-pyrazoles
Rationale:
The electron-deficient pyrazole couples efficiently. A Copper(I) co-catalyst is used to generate the copper acetylide in situ, which transmetallates to Palladium.
Reagents:
Substrate: 1.0 equiv
Alkyne: Terminal alkyne (1.2 equiv)
Catalyst:
(5 mol%)
Co-Catalyst: CuI (5-10 mol%)
Base/Solvent: Triethylamine (
) / DMF or THF (1:4)
Step-by-Step Procedure:
Dissolution: Dissolve the pyrazole in anhydrous DMF (or THF) in a dry flask.
Alkyne Addition: Add the terminal alkyne dropwise.
Reaction: Stir at Room Temperature initially. If no reaction after 1 hour, heat to 50-60°C. Note: High temperatures (>80°C) can cause degradation of nitro-containing heterocycles in the presence of copper.
Target: Synthesis of 4-Amino-3-nitro-1-propyl-1H-pyrazoles
Rationale:
Direct C-N coupling on nitropyrazoles is challenging due to the potential for the nitro group to coordinate Pd or undergo side reactions. We utilize Dialkylbiaryl phosphine ligands (BrettPhos or XPhos) which create a highly active, electron-rich Pd center capable of oxidative addition while being bulky enough to prevent catalyst deactivation.
Reagents:
Substrate: 1.0 equiv
Amine: Primary or Secondary amine (1.2 equiv)
Catalyst Source:
(2-5 mol%) or BrettPhos Pd G3
Ligand: BrettPhos or tBuXPhos (if using Pd source separate)
Base:
(weak base preferred to avoid nitro-group interference) or NaOtBu (if substrate tolerates).
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Step-by-Step Procedure:
Pre-complexation (if using
): Mix and Ligand (1:2 ratio) in the solvent at RT for 15 mins to form the active catalyst .
Addition: Add the pyrazole substrate, amine, and base to the reaction vessel.
Heating: Heat to 100°C for 12-24 hours.
Monitoring: Monitor by LCMS. The formation of the C-N bond often results in a significant color change (deep yellow/orange to red/brown).
Troubleshooting & Critical Controls
The "Nitro Effect" on Stability
The 3-nitro group renders the pyrazole ring susceptible to nucleophilic attack at C5 if harsh bases are used.
Avoid: Strong organolithiums (n-BuLi) for lithiation/exchange. They will likely attack the nitro group or the ring.
The Strategic Utility of 4-Iodo-3-nitro-1-propyl-1H-pyrazole in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Pyrazole Scaffold and the Unique Role of 4-Iodo-3-nitro-1-propyl-1H-pyrazole The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of a multitude of biologically active compound...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrazole Scaffold and the Unique Role of 4-Iodo-3-nitro-1-propyl-1H-pyrazole
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2][3] Its prevalence in drug discovery is a testament to its ability to engage in a variety of biological interactions, often serving as a bioisostere for amides and other functional groups.[4] The diverse pharmacological activities associated with pyrazole derivatives, including their roles as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds, underscore the importance of versatile synthetic building blocks to explore this chemical space.[5][6][7]
This application note details the synthesis and utility of a highly functionalized pyrazole derivative, 4-Iodo-3-nitro-1-propyl-1H-pyrazole , as a strategic intermediate in the construction of complex bioactive molecules. The presence of three key functional handles—an N-propyl group, a nitro group, and an iodine atom—on the pyrazole ring provides a rich platform for a variety of chemical transformations. Specifically, the iodo substituent at the 4-position is primed for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl moieties. The nitro group, an electron-withdrawing substituent, can modulate the reactivity of the pyrazole ring and can also be a precursor for an amino group, opening avenues for further derivatization.
This guide provides detailed protocols for the synthesis of 4-Iodo-3-nitro-1-propyl-1H-pyrazole and its subsequent application in Suzuki-Miyaura and Sonogashira cross-coupling reactions, pivotal methods for the creation of novel molecular architectures with therapeutic potential.
Synthesis of 4-Iodo-3-nitro-1-propyl-1H-pyrazole: A Stepwise Approach
The synthesis of the title compound can be envisioned through a logical sequence of nitration, iodination, and N-alkylation of the pyrazole core. While a direct, one-pot synthesis is not readily found in the literature for this specific molecule, a robust pathway can be constructed based on established methodologies for analogous pyrazole derivatives.
Workflow for the Synthesis of 4-Iodo-3-nitro-1-propyl-1H-pyrazole
Caption: Synthetic workflow for 4-Iodo-3-nitro-1-propyl-1H-pyrazole.
Protocol 1: Synthesis of 4-Iodo-3-nitro-1H-pyrazole
The direct iodination of nitropyrazoles offers a regioselective route to the desired intermediate. The use of an iodine source in the presence of an oxidizing agent is a common strategy.[8]
Materials:
3-Nitro-1H-pyrazole
Iodine monochloride (ICl)
Silver sulfate (Ag₂SO₄)
Concentrated sulfuric acid (H₂SO₄)
Dichloromethane (DCM)
Saturated sodium thiosulfate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a flask protected from light, dissolve 3-nitro-1H-pyrazole in concentrated sulfuric acid at 0 °C.
In a separate flask, prepare the iodinating reagent by adding iodine monochloride to a suspension of silver sulfate in concentrated sulfuric acid at 0 °C.
Slowly add the iodinating reagent to the solution of 3-nitro-1H-pyrazole, maintaining the temperature at 0-5 °C.
Allow the reaction to stir at room temperature for 12-18 hours, monitoring the progress by TLC.
Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.
Wash the organic layer sequentially with saturated sodium thiosulfate solution, water, and brine.
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 4-iodo-3-nitro-1H-pyrazole.
Protocol 2: N-Propylation of 4-Iodo-3-nitro-1H-pyrazole
The N-alkylation of pyrazoles can be achieved under basic conditions using an appropriate alkylating agent.[4]
Materials:
4-Iodo-3-nitro-1H-pyrazole
1-Bromopropane
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a solution of 4-iodo-3-nitro-1H-pyrazole in DMF, add potassium carbonate.
Add 1-bromopropane dropwise to the suspension at room temperature.
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
Cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate.
Combine the organic extracts and wash with water and brine.
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield 4-iodo-3-nitro-1-propyl-1H-pyrazole.
Application in Bioactive Molecule Synthesis: Cross-Coupling Reactions
The C-I bond at the 4-position of the pyrazole ring is a versatile handle for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira reactions are particularly powerful tools in this regard, enabling the formation of C-C bonds with aryl/heteroaryl and alkynyl partners, respectively.
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl compounds, which are prevalent motifs in many kinase inhibitors and other therapeutic agents.[9][10][11]
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Microwave irradiation can significantly accelerate reaction times and improve yields in Suzuki-Miyaura couplings.[10]
The Sonogashira reaction provides a powerful means to install alkynyl groups, which can act as important pharmacophores or as handles for further synthetic transformations, such as click chemistry.[12][13][14]
Caption: General workflow for the Sonogashira cross-coupling reaction.
The classic Sonogashira protocol employs a copper(I) cocatalyst to facilitate the reaction.[15][16]
To a dry Schlenk flask under an inert atmosphere, add 4-iodo-3-nitro-1-propyl-1H-pyrazole (1.0 equiv), the terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).
Add the anhydrous, degassed solvent, followed by triethylamine.
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.
Upon completion, cool the reaction mixture and dilute with an appropriate organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography to afford the desired 4-alkynyl-3-nitro-1-propyl-1H-pyrazole.
Table 2: Representative Conditions for Sonogashira Coupling of Iodo-pyrazoles
Conclusion: A Versatile Building Block for Drug Discovery
4-Iodo-3-nitro-1-propyl-1H-pyrazole emerges as a highly valuable and versatile building block for the synthesis of novel bioactive molecules. Its strategic functionalization allows for the selective and efficient introduction of diverse chemical motifs through well-established cross-coupling methodologies. The protocols outlined in this application note provide a practical guide for researchers in drug discovery and medicinal chemistry to access a wide array of pyrazole-based compounds for biological screening. The ability to readily generate libraries of 4-aryl and 4-alkynyl pyrazoles from this key intermediate will undoubtedly accelerate the discovery of new therapeutic agents.
References
Baskiene, K., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA, Inc.[Link]
Journal of Chemical Health Risks. (2024).
RSC Publishing. (2017).
Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal.
BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem.
PMC. (2016). Current status of pyrazole and its biological activities. PMC. [Link]
Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry.
BenchChem. (2025). Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine. BenchChem.
Wang, C., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
PMC. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]
ResearchGate. (2025). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones.
PubMed. (2004). Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. PubMed. [Link]
MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
ResearchGate. (2025). (PDF) Synthesis of 4-iodopyrazoles: A Brief Review.
PMC. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC.
SciSpace. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.
Semantic Scholar. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Semantic Scholar.
Zhang, T., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
Technical Support Center: Purification of 4-Iodo-3-nitro-1-propyl-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 4-Iodo-3-nitro-1-propyl-1H-pyrazole. This document provides in-depth troubleshooting advice, detailed proto...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 4-Iodo-3-nitro-1-propyl-1H-pyrazole. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common and complex challenges encountered during the purification of this specific pyrazole derivative.
Foundational Knowledge: Understanding the Molecule
The purification strategy for any compound is dictated by its physicochemical properties. 4-Iodo-3-nitro-1-propyl-1H-pyrazole possesses distinct structural features that influence its behavior during purification:
Pyrazole Core: The heterocyclic ring contains both a basic (pyridine-like) and a weakly acidic (pyrrole-like) nitrogen, which can lead to strong interactions with acidic stationary phases like silica gel.[1][2]
Nitro Group (-NO₂): This strong electron-withdrawing group decreases the basicity of the pyrazole ring and often imparts a characteristic yellow color. Nitroaromatic compounds can be thermally sensitive and may require careful handling.[3][4]
Iodo Group (-I): The iodine atom at the C-4 position is a key functional handle for further reactions (e.g., cross-coupling) but can sometimes be labile under certain conditions.[5]
Propyl Group (-C₃H₇): The N-propyl group increases the compound's lipophilicity, influencing its solubility in organic solvents.
A summary of the predicted and known properties for structurally similar compounds is provided below.
Weakly basic; potential for strong interaction with standard silica gel.
Solubility
Soluble in DCM, EtOAc, Acetone; Sparingly soluble in Hexane, Water.
Guides selection of solvents for chromatography and recrystallization.
Thermal Stability
Moderate; potential for decomposition at elevated temperatures.[7][8]
Avoid prolonged heating. Use rotary evaporation at moderate temperatures (<40-50°C).
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of 4-Iodo-3-nitro-1-propyl-1H-pyrazole in a practical, question-and-answer format.
Q1: What are the recommended primary purification methods for this compound?
A1: The two most effective purification techniques are flash column chromatography and recrystallization .[1]
Flash Column Chromatography is the preferred method for purifying crude material containing significant impurities, byproducts, or unreacted starting materials. It is highly versatile for separating compounds based on polarity.
Recrystallization is ideal for enriching the purity of an already relatively clean solid (>90% pure). It is often more scalable and cost-effective than chromatography for achieving high final purity.[1][6]
Q2: I'm observing severe tailing and poor recovery of my compound during silica gel chromatography. What is the cause and how can I fix it?
A2: This is a classic sign of strong interaction between your compound and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1] The pyrazole nitrogen, although its basicity is reduced by the nitro group, can still interact with these sites.
Solutions:
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen non-polar eluent and add 0.5-1% triethylamine (Et₃N) by volume.[2] This neutralizes the acidic sites and significantly improves elution.
Use an Alternative Stationary Phase: Neutral alumina can be an effective alternative for basic compounds that are sensitive to silica.[2]
Reversed-Phase Chromatography: For highly polar impurities, using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water) can be a powerful option, though it is more common in HPLC applications.[1]
Q3: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens if the cooling is too rapid or if impurities are inhibiting crystal formation.[9]
Troubleshooting Steps:
Re-heat and Cool Slowly: Re-heat the mixture until a clear solution is formed. Then, allow it to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool can help.[1]
Add a Seed Crystal: If you have a small amount of pure, solid material from a previous batch, add a single crystal to the supersaturated solution to initiate nucleation.[9]
Change the Solvent System: The melting point of your impure compound may be lower than the boiling point of your solvent. Try a solvent with a lower boiling point or use a co-solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Hexane).[9]
Perform a Pre-Purification Step: If the crude material is very impure, the impurities can act as "eutectics," lowering the melting point and preventing crystallization. Run a quick filtration through a small plug of silica to remove baseline impurities before attempting recrystallization.
Q4: How do I effectively remove residual iodine or N-iodosuccinimide (NIS) from my crude product after the reaction?
A4: Unreacted electrophilic iodinating agents are common impurities. They can be easily quenched and removed during the aqueous work-up before any other purification steps.
Procedure: After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer one or two times with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[5] The thiosulfate ion reduces residual I₂ to colorless iodide (I⁻), which is soluble in the aqueous phase. NIS byproducts can typically be removed by a subsequent water or brine wash.
Q5: I suspect my product is contaminated with a regioisomer. Can I separate them?
A5: Yes, but it can be challenging as regioisomers often have very similar polarities.
High-Efficiency Flash Chromatography: Use a long column with a very shallow solvent gradient. Monitor fractions carefully using TLC with multiple eluent systems to maximize separation.
High-Performance Liquid Chromatography (HPLC): Preparative HPLC, especially using a stationary phase with different selectivity (e.g., a phenyl or cyano phase), can provide the high resolution needed to separate closely related isomers.[10]
Purification Workflows and Decision Guides
Effective purification relies on a logical sequence of steps. The following diagrams provide decision-making workflows for common purification scenarios.
Workflow 1: Selecting the Primary Purification Method
Caption: Decision tree for selecting an appropriate purification method.
Workflow 2: Troubleshooting a Failed Recrystallization
Caption: Troubleshooting guide for common recrystallization problems.[1][9]
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica Gel
This protocol is designed to minimize interactions between the pyrazole and the stationary phase, leading to better peak shape and recovery.
Prepare the Slurry: In a beaker, add the required amount of silica gel. Add the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) to form a slurry.
Deactivate the Silica: Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5-1% by volume (e.g., 2.5-5 mL of Et₃N for 500 mL of eluent). Stir for 5 minutes.[2]
Pack the Column: Pour the slurry into the column and use pressure to pack the bed firmly, ensuring no air bubbles are trapped.
Load the Sample: Dissolve the crude 4-Iodo-3-nitro-1-propyl-1H-pyrazole in a minimal amount of dichloromethane or the eluent. Alternatively, for "dry loading," adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent until a free-flowing powder is obtained, and carefully add this powder to the top of the packed column.[1]
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent based on TLC analysis. The added triethylamine should be maintained at the same concentration throughout the gradient.
Fraction Collection: Collect fractions and monitor their composition by TLC. Combine the pure fractions.
Solvent Removal: Remove the eluent under reduced pressure using a rotary evaporator, keeping the water bath temperature below 40°C to prevent thermal degradation.
Protocol 2: Two-Solvent Recrystallization
This technique is excellent for achieving high purity when a single solvent is not ideal. A common system for this compound would be Ethyl Acetate (a "good" solvent) and Hexane (an "anti-solvent").
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through fluted filter paper to remove them.
Induce Crystallization: While the solution is still warm, slowly add hexane dropwise until the solution becomes slightly and persistently cloudy (turbid). This indicates the point of supersaturation.
Clarification: Add a few drops of hot ethyl acetate to just redissolve the turbidity and obtain a clear solution again.
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath or refrigerator to maximize crystal yield.[6]
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF66ScWbNyIPSh9dJj-3naX21fBHHv7mMJY4t7jxmtPg3RUxhDLwsWoODbu9j6GYdT7neCM1guezDtFwfUZqLH2Brxt9avKzfGiFg3lkpRWTH9sHWQd4Qz9_ESWp0OTDhtFQYIiBOCinU4dSAty3Q9hXGl_knGLm8OoiIAKSM1n92dvETw44AZLO3iQFTX_vKebwK_KjMDp14ej35vGKx-ctTKg]
BenchChem. (2025). Technical Support Center: Purification of Trifluoromethylated Pyrazoles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJADlF_GL-iqFbH59hzmeNnBvFYegSPhgIyXnkSSPJBztiiKs-lEu4WMOglZWzlqW_aScYORldvjiX0qicbXMWO7OQzgJsz79Izs1guRFrHRW9Drmli7_RYf3HpSnlK9uJnej6GYrPPpuNp87ALMDbD1eSdCLAOfzBnYW0gHa21-0kB4LPzonFrQ1WXN5gTzMbd7HycN12IlpphramSZRSdPBA]
BenchChem. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm5tA5muYcH6fb_Na9otbRJBtxxoOEvvxepx28EBfcX4vuLSREV2WVWiksq190kcE1klfl6A_yfsUx5-R9-X0gv40hPDkECHZLI770J4oRzgHak7C5nkDxujlWci9hERW_VOmHcUUNz4rbjoR32y99krohGCBTgHqelOggv1-xKgm9z9oOMmQ58pxYbuTEv31ySTyFrgz5g_jY6aQe]
BenchChem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLSYpAWHIqVtEPC5Wes_8ct95lWB28LnqCqRVDJ6Pq9zo3sQieo9esCrzwtJIZPX_NfwGhKa3zUCdVkrKR_SvkgE6ZErncsDBHN04jWohCPnUhkvs6daKThmTtuSp4jasmdJUTKB0WOOWuYfBjArndDMwTfZfSJYPZgqYgYuvbWfeTH92Oxz2v9WIFG8_UX_9PWbipKjSVtLT3lvdmxGupRG3KOLIEDzfnLTGLTMrJs6HPjKEBePYady_rjpfA2ThuvYMCVsu1k8I=]
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfYfL12OaOI9LGYrqnBsatV6BRWppmKaphquTt6ZWdsfMcp0RID8jUlPHUpKHaJ7Q_-6eyda6DS4ri4MK8YW9t8atvLaa1QEkAQMn4hlwZATQpaDaPTtpweWSgWM2c0-qoQeueB7a__scGm-MkEyCu51B1HJDPeJ8_dCIgQ7V9TKGzgfIt1_wAbjBYqipwnRhoTr98nPFpOkSIXVW6POO_FAkFDKhxHhcw1IFgdRuM]
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"troubleshooting Suzuki coupling with 4-Iodo-3-nitro-1-propyl-1H-pyrazole"
This guide serves as a specialized troubleshooting resource for researchers performing Suzuki-Miyaura cross-coupling with 4-Iodo-3-nitro-1-propyl-1H-pyrazole . The presence of the electron-withdrawing nitro group ( ) adj...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized troubleshooting resource for researchers performing Suzuki-Miyaura cross-coupling with 4-Iodo-3-nitro-1-propyl-1H-pyrazole . The presence of the electron-withdrawing nitro group (
) adjacent to the reactive iodide, combined with the coordinating nature of the pyrazole ring, creates a unique reactivity profile that requires specific handling to avoid common pitfalls like protodehalogenation and catalyst poisoning.
Core Analysis: The Substrate Profile
Substrate: 4-Iodo-3-nitro-1-propyl-1H-pyrazole
Reactivity:High. The C4-Iodide bond is activated for oxidative addition by the adjacent electron-withdrawing
group at C3.
Risk Factor:High Instability. The electron-deficient nature of the ring makes the C-Pd intermediate susceptible to protodehalogenation (replacement of Iodine with Hydrogen) rather than coupling.
Coordination: The pyrazole
nitrogen is a potential ligand that can displace phosphines and poison the Palladium catalyst, arresting the cycle.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My reaction turns black immediately, and I see no conversion. What is happening?
Diagnosis:"The Pyrazole Poison."
The rapid formation of "Palladium Black" indicates the catalyst has decomposed into inactive bulk metal. This often happens because the pyrazole nitrogen (
) coordinates to the Pd(II) center, displacing the labile triphenylphosphine () ligands of standard catalysts like .
Solution:
Switch Ligands: Move to bidentate ligands (e.g., dppf ) or bulky biaryl phosphines (e.g., XPhos , SPhos ) that bind tighter to Pd and prevent displacement by the substrate.
Pre-Stir: Do not mix the halide and catalyst immediately. Dissolve the catalyst in the solvent for 5 minutes before adding the pyrazole substrate.
Q2: I see the starting material disappear, but the major product is the "des-iodo" species (3-nitro-1-propyl-1H-pyrazole).
Diagnosis:Protodehalogenation.
This is the most common failure mode for electron-deficient halides. The oxidative addition occurs, but the resulting Ar-Pd-I species is so electron-poor that it eagerly abstracts a hydride (H-) from the solvent or base before it can transmetallate with the boronic acid.
Solution:
Solvent Switch: Avoid alcohols (MeOH, EtOH) or unpurified ethers which can act as hydride sources. Use anhydrous 1,4-Dioxane or Toluene .
Base Control: Carbonate bases (
) in water can promote this if the reaction is too hot. Switch to anhydrous or .
Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M) to favor the intermolecular coupling over the intramolecular side reaction.
Q3: The reaction stalls at 50% conversion despite adding excess boronic acid.
Diagnosis:Boronic Acid Decomposition (Protodeboronation).
The nitro-pyrazole system requires heat to drive the cycle past the steric bulk of the nitro group. However, high heat hydrolyzes many boronic acids before they can react.
Solution:
Slow Addition: Add the boronic acid in portions (e.g., 0.5 equiv every hour) rather than all at once.
Ligand Upgrade: Use SPhos . It is specifically designed to accelerate transmetallation, which is likely the bottleneck step here due to the steric clash between the nitro group and the incoming boronic acid.
Part 2: Optimized Experimental Protocol
This protocol is designed to mitigate the risks of poisoning and dehalogenation.
(5 mol%) — Chosen for resistance to N-coordination.
Base:
(3.0 equiv) — Cesium effect aids solubility in organic media.
Solvent: 1,4-Dioxane : Water (9:1 ratio) — Degassed.
Step-by-Step Workflow:
Degassing (Critical): In a reaction vial, combine 1,4-Dioxane and Water. Sparge with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst death.
Loading: Add the pyrazole substrate, boronic acid, and
to the vial.
Catalyst Addition: Add
last. Cap the vial immediately under inert gas.
Activation:
Method A (Microwave - Preferred): Heat to 100°C for 30 minutes .
Method B (Thermal): Heat to 90°C for 4-6 hours in an oil bath.
Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with Brine.[1]
Purification Note: The product will be polar. Use a gradient of Hexanes:EtOAc (starting 90:10 to 40:60). If streaking occurs, add 1% Triethylamine to the eluent.
Part 3: Mechanistic Visualization
Diagram 1: The "Danger Zone" in the Catalytic Cycle
This diagram highlights where the Nitro group aids the reaction (Oxidative Addition) and where it kills it (Protodehalogenation).
Caption: The electron-withdrawing Nitro group accelerates Oxidative Addition but stabilizes the Pd-Intermediate, increasing the risk of Path B (Dehalogenation) if Transmetallation is slow.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision matrix for optimizing reaction conditions based on observed failure modes.
Part 4: Quantitative Comparison of Conditions
Parameter
Standard Conditions
Optimized Conditions (Recommended)
Why?
Catalyst
or SPhos Pd G3
is easily displaced by pyrazole N; bidentate/bulky ligands resist this.
Solvent
DME / Water
1,4-Dioxane / Water (9:1)
Dioxane has higher boiling point and better solubility for nitro-heterocycles.
Base
Cesium is larger/softer, improving solubility in organic phase for faster reaction.
Temp
80°C (Oil Bath)
100°C (Microwave)
Rapid heating outcompetes the slow decomposition pathways.
References
BenchChem. (2025).[1][2][3] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Retrieved from
Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Scientific Background on the Nobel Prize in Chemistry 2010. Retrieved from
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Troubleshooting. Retrieved from
ChemPros Community. (2021). Troubleshooting Suzuki coupling with electron-deficient heterocycles. Retrieved from [4]
Technical Support Center: Regioselectivity in the Iodination of 3-Nitro-1-Propyl-1H-Pyrazole
Prepared by the Senior Application Scientist Team Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of iodinated pyrazoles. This docum...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of iodinated pyrazoles. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols specifically tailored to address the challenges of achieving high regioselectivity in the iodination of 3-nitro-1-propyl-1H-pyrazole.
The functionalization of the pyrazole core is a cornerstone of modern medicinal chemistry, and iodinated pyrazoles are particularly valuable as versatile intermediates for cross-coupling reactions.[1] However, the introduction of iodine onto the 3-nitro-1-propyl-1H-pyrazole ring presents a significant regiochemical challenge due to the competing electronic and steric influences of the substituents. This guide is designed to help you navigate these complexities and optimize your synthetic outcomes.
Understanding the Core Challenge: Competing Directing Effects
The regioselectivity of electrophilic aromatic substitution on the pyrazole ring is governed by the directing effects of its substituents.[2] In the case of 3-nitro-1-propyl-1H-pyrazole, two opposing factors are at play:
N1-Propyl Group : An alkyl group, which is weakly electron-donating. It tends to direct electrophilic attack to the ortho position (C5).
C3-Nitro Group : A powerful electron-withdrawing group (-NO₂) that strongly deactivates the ring towards electrophilic attack, particularly at the C4 and C5 positions.[3] This deactivation makes the entire system less reactive and requires more robust iodinating conditions.
The C4 position is generally the most electron-rich and sterically accessible site on an unsubstituted pyrazole ring, making it the kinetically favored position for electrophilic attack.[2] For this specific substrate, the reaction outcome is a delicate balance between the deactivating effect of the nitro group and the directing influence of the N-propyl substituent.
Caption: Competing electronic influences on the pyrazole ring.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the iodination of 3-nitro-1-propyl-1H-pyrazole.
Question 1: My reaction is extremely sluggish or shows no conversion to the product. What are the likely causes and solutions?
Answer: This is the most common issue when working with this substrate and is almost certainly due to the strong deactivating effect of the C3-nitro group.[3] Standard, mild iodinating agents may lack the required electrophilicity to react with the electron-poor pyrazole ring.
Potential Solutions:
Increase Reagent Electrophilicity: Switch to a more potent iodinating system.
N-Iodosuccinimide (NIS) with a Strong Acid: The combination of NIS with an acid catalyst like trifluoroacetic acid (TFA) or sulfuric acid significantly enhances the electrophilicity of the iodine source. This is often effective for deactivated systems.[3]
Iodine with a Strong Oxidant: Systems like Iodine/Ceric Ammonium Nitrate (I₂/CAN) or Iodine/Iodic Acid (I₂/HIO₃) generate a highly electrophilic iodine species in situ.[4]
Iodine Monochloride (ICl): ICl is a powerful and highly polarized iodinating agent. A specialized reagent system of ICl and silver sulfate in sulfuric acid has been shown to be effective for the direct iodination of other nitropyrazoles.[5]
Increase Reaction Temperature: For deactivated substrates, heating the reaction mixture is often necessary to overcome the activation energy barrier. Reactions with NIS/TFA, for example, may require temperatures around 80 °C.[3]
Verify Reagent Quality: Ensure your iodinating agent has not decomposed. NIS, for instance, should be stored in a cool, dark place.
Question 2: I'm getting a mixture of 4-iodo and 5-iodo isomers. How can I improve the regioselectivity to favor the 4-iodo product?
Answer: Achieving high regioselectivity is the primary challenge. The formation of a mixture indicates that both the C4 and C5 positions are undergoing iodination. To favor the 4-iodo isomer, you need to use conditions that exploit the subtle electronic differences and favor kinetic control.
Strategies for C4-Selectivity:
Method of Choice (I₂/CAN): The use of molecular iodine with ceric ammonium nitrate (CAN) as a mild oxidant has demonstrated high regioselectivity for the C4 position in trifluoromethyl-substituted pyrazoles, which are also electron-deficient.[4][6] This method is an excellent starting point.
Steric Hindrance: The N1-propyl group, while electronically directing to C5, also provides some steric hindrance at that position. This inherent steric bulk can be used to your advantage to disfavor attack at C5 and promote substitution at the more accessible C4 position.
Avoid Basic Conditions: Basic conditions can potentially lead to deprotonation and other side reactions, which may erode regioselectivity. Most successful methods for C4 iodination of deactivated pyrazoles operate under neutral or acidic conditions.
Question 3: Is it possible to selectively synthesize the 5-iodo isomer?
Answer: Selective synthesis of the 5-iodo isomer via direct electrophilic substitution is highly unlikely due to the combined deactivating effect of the nitro group and the general preference for C4 attack. An alternative strategy is required.
The Directed ortho Metalation (DoM) Approach (with a critical warning):
General Principle: This method involves deprotonation at the C5 position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting pyrazolyl anion with an iodine source (e.g., I₂).[1][6] This strategy directs substitution specifically to the C5 position.
CRITICAL WARNING: Organolithium reagents like n-BuLi are highly reactive towards nitro groups.[7] Attempting this reaction on 3-nitro-1-propyl-1H-pyrazole will likely result in side reactions, decomposition of the starting material, and a low yield of the desired product, if any.
Recommended Application: This strategy should be applied to a precursor, 1-propyl-1H-pyrazole , before the nitration step. You would first perform the C5-iodination and then introduce the nitro group at the C3 position in a subsequent step.
Question 4: My analysis shows the presence of a di-iodinated product. How can this be avoided?
Answer: The formation of di-iodinated species (likely 4,5-diiodo-3-nitro-1-propyl-1H-pyrazole) occurs when the reaction is too vigorous or proceeds for too long. The initial mono-iodinated product, while still deactivated, can undergo a second iodination.
Preventative Measures:
Stoichiometric Control: Carefully control the stoichiometry of your iodinating agent. Use no more than 1.0-1.1 equivalents.
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material has disappeared to prevent over-reaction.
Lower the Temperature: If di-iodination is still a problem, try running the reaction at a lower temperature to reduce the reaction rate and improve control.
Frequently Asked Questions (FAQs)
Q: What is the most promising method for selectively obtaining 4-iodo-3-nitro-1-propyl-1H-pyrazole?A: Based on literature for analogous electron-deficient pyrazoles, the Iodine/Ceric Ammonium Nitrate (I₂/CAN) system in acetonitrile is the most promising starting point.[4][6] It is highly regioselective for the C4 position and has proven effective on deactivated rings. See Protocol 1 for a detailed methodology.
Q: Why is the pyrazole ring susceptible to electrophilic substitution?A: The pyrazole ring is an electron-rich aromatic system. The two nitrogen atoms contribute to the π-system, increasing its electron density and making it reactive towards electrophiles.[2] The C4 position is typically the most nucleophilic.
Q: Can I use a greener iodination method like I₂/H₂O₂?A: While the I₂/H₂O₂ system is an excellent green alternative for many aromatic compounds, it may not be sufficiently reactive for the heavily deactivated 3-nitro-1-propyl-1H-pyrazole substrate.[1][8] More forcing conditions are generally required.[3]
Q: If direct iodination proves too difficult, what is a viable alternative synthetic route?A: A multi-step sequence is a robust alternative:
Start with 1-propyl-1H-pyrazole.
Iodinate at the C4 position using a standard method (e.g., NIS in acetonitrile). This step should be high-yielding and regioselective on the activated precursor.
Perform nitration. The subsequent nitration should be directed to the C3/C5 positions. Separating the resulting regioisomers may be necessary.
Data & Method Comparison
The following table summarizes various iodination methods and their applicability to the challenging 3-nitro-1-propyl-1H-pyrazole substrate.
Likely not reactive enough for this deactivated substrate.
Validated Experimental Protocols
Protocol 1: Regioselective C4-Iodination using I₂/CAN
(Adapted from the procedure for 1-aryl-3-CF₃-1H-pyrazoles[4])
This protocol is the recommended starting point for achieving C4 selectivity.
Caption: Experimental workflow for C4-iodination.
Materials:
3-nitro-1-propyl-1H-pyrazole (1.0 mmol)
Acetonitrile (MeCN), anhydrous (6-10 mL)
Ceric Ammonium Nitrate (CAN) (1.1 mmol, ~603 mg)
Iodine (I₂) (1.3 mmol, ~330 mg)
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Dichloromethane or Ethyl Acetate for extraction
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the 3-nitro-1-propyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL).
To the solution, add ceric ammonium nitrate (1.1 equiv).
Add elemental iodine (1.3 equiv) to the mixture.
Heat the reaction mixture to reflux (approx. 82 °C).
Monitor the reaction progress by TLC until the starting material is consumed (typically overnight).
After completion, allow the mixture to cool to room temperature.
Remove the solvent under reduced pressure.
To the residue, add water (20 mL) and extract with dichloromethane or ethyl acetate (3 x 20 mL).
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a wash with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 4-iodo-3-nitro-1-propyl-1H-pyrazole .
Protocol 2: C5-Iodination of a Non-Nitrated Precursor via Directed Metalation
(Adapted from the procedure for 1-aryl-3-CF₃-1H-pyrazoles[6])
CRITICAL NOTE: This protocol is for the C5-iodination of 1-propyl-1H-pyrazole ONLY. Do not attempt this procedure on the nitrated substrate.
Materials:
1-propyl-1H-pyrazole (1.0 mmol)
Tetrahydrofuran (THF), anhydrous (10 mL)
n-Butyllithium (n-BuLi) (e.g., 2.5 M in hexanes, 1.3 mmol)
Iodine (I₂) (1.4 mmol, ~355 mg)
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of 1-propyl-1H-pyrazole (1.0 mmol) in anhydrous THF (10 mL).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-BuLi (1.3 equiv) dropwise via syringe. Stir the mixture at -78 °C for 10-15 minutes.
In a separate flask, prepare a solution of iodine (1.4 equiv) in anhydrous THF.
Add the iodine solution dropwise to the pyrazolyl anion solution at -78 °C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
Quench the reaction by carefully adding saturated aqueous NH₄Cl.
Extract the mixture with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with saturated aqueous sodium thiosulfate and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield 5-iodo-1-propyl-1H-pyrazole . This product can then be carried forward to a nitration step.
References
A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. (2025). BenchChem Technical Support.
An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole. (2025). BenchChem Technical Support.
Technical Support Center: Synthesis of 4-Iodopyrazole. (2025). BenchChem Technical Support.
Peculiarities of iodination of pyrazoles by iodine and iodic acid. (n.d.). INIS-IAEA.
Chaikovsky, K. K., et al. (2000). Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. Russian Chemical Bulletin, 49(8), 1475–1477. [Link]
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2015). RSC Publishing.
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2015). PubMed Central (PMC). [Link]
"degradation of 4-Iodo-3-nitro-1-propyl-1H-pyrazole during reactions"
Technical Support Center: 4-Iodo-3-nitro-1-propyl-1H-pyrazole A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data on the degradation of 4-iodo-3-nitro-1-propyl-1H-...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4-Iodo-3-nitro-1-propyl-1H-pyrazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the degradation of 4-iodo-3-nitro-1-propyl-1H-pyrazole is limited in publicly available literature. This guide is therefore based on established principles of chemical reactivity for the functional groups present (iodinated pyrazoles, nitroaromatics) and provides a predictive framework for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most likely points of degradation on the 4-iodo-3-nitro-1-propyl-1H-pyrazole molecule?
A1: Based on the structure, the molecule has three primary points of potential degradation under typical reaction conditions:
The Carbon-Iodine (C-I) Bond: The C4-I bond is susceptible to cleavage. This can occur via several mechanisms, including nucleophilic substitution, reduction (dehalogenation), or through formation of organometallic intermediates in cross-coupling reactions.[1][2] Aryl iodides are generally more reactive than the corresponding bromides or chlorides.[3]
The Nitro Group (-NO₂): The nitro group at the C3 position is an electron-withdrawing group and is prone to reduction under various conditions.[4][5] Common reducing agents can convert the nitro group to nitroso, hydroxylamine, or amine functionalities.[4][6]
The N-Propyl Group: While generally more stable, the N-propyl group could be susceptible to cleavage under harsh acidic or basic conditions, or via oxidative pathways, although this is typically less common than reactions involving the iodo or nitro groups.
Q2: My reaction mixture is turning dark brown/black. What could be the cause?
A2: Dark coloration often indicates the formation of decomposition products or polymeric materials. For this specific molecule, several possibilities exist:
Iodine Release: Cleavage of the C-I bond can release iodine (I₂) or iodide ions. Elemental iodine can form colored charge-transfer complexes with solvents or other reagents.
Nitro Group Reduction Intermediates: Partial reduction of the nitro group can lead to highly colored intermediates like nitroso or azo/azoxy compounds, especially if the reduction is not driven to completion to the amine.[6]
High Temperatures: Many heterocyclic compounds, particularly those with multiple functional groups, have limited thermal stability.[7][8][9][10] Decomposition can accelerate at elevated temperatures, leading to complex, colored byproducts. For related N-heterocycle-stabilized iodanes, peak decomposition temperatures have been observed in the range of 120-270 °C.[7][10]
Q3: I am attempting a Suzuki-Miyaura coupling at the C4 position, but I am seeing significant amounts of a de-iodinated, protonated byproduct (3-nitro-1-propyl-1H-pyrazole). Why is this happening?
A3: This is a common side reaction in palladium-catalyzed cross-coupling reactions. The formation of the de-iodinated (proto-deiodination) product can be attributed to several factors:
β-Hydride Elimination: If the organometallic intermediate formed during the catalytic cycle has an available β-hydride, elimination can occur. However, with an aryl-palladium intermediate, this is not the primary pathway.
Reductive Dehalogenation: The catalytic system, particularly if not optimal, can facilitate the reduction of the C-I bond. This can be exacerbated by certain solvents (e.g., alcohols acting as hydride donors) or by the presence of reducing agents in the reaction.
Hydrolysis of Boronic Acid: If the boronic acid reagent is unstable and undergoes hydrolysis (protodeborylation) before transmetalation, the resulting proton can quench the organopalladium intermediate after reductive elimination.
Q4: Can the nitro group be reduced during a palladium-catalyzed cross-coupling reaction?
A4: Yes, this is a significant concern. Many conditions used for cross-coupling (e.g., using phosphine ligands, bases, and sometimes elevated temperatures) can also facilitate the reduction of a nitro group.[11] The choice of catalyst, ligand, base, and solvent is critical to maintain the integrity of the nitro group. For example, using milder bases and lower reaction temperatures can sometimes mitigate this side reaction.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Cross-Coupling (e.g., Suzuki, Sonogashira)
Potential Cause
Troubleshooting Step
Scientific Rationale
Catalyst Inactivity
Use a fresh batch of palladium catalyst and ligand. Perform a pre-activation step if necessary.
Palladium catalysts, especially in the Pd(0) state, can be sensitive to air and moisture. Ligands can also degrade over time.
Poor Ligand Choice
Screen different phosphine or N-heterocyclic carbene (NHC) ligands.
The electronic and steric properties of the ligand are crucial for efficient oxidative addition and reductive elimination steps in the catalytic cycle.
Inappropriate Base
Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, organic bases like Et₃N).
The base plays a key role in activating the boronic acid (in Suzuki coupling) or the alkyne (in Sonogashira coupling) and can influence catalyst stability.
Solvent Effects
Ensure the solvent is anhydrous and degassed. Try different solvent systems (e.g., Toluene, Dioxane, DMF, with or without water).
Oxygen can deactivate the Pd(0) catalyst. The polarity and coordinating ability of the solvent can significantly impact reaction rates and catalyst stability.
Issue 2: Unintended Reduction of the Nitro Group
Potential Cause
Troubleshooting Step
Scientific Rationale
Harsh Reducing Conditions
Avoid strong reducing agents (e.g., H₂ with Pd/C, Sn/HCl, Fe/HCl) if the nitro group needs to be preserved.[6][12]
These are classic conditions for nitroarene reduction and are generally not compatible with preserving the nitro group.[6][12]
Hydrogen Source in Coupling Reactions
Use aprotic solvents. Avoid alcohol-based solvents which can act as hydride sources.
Solvents like isopropanol or ethanol can transfer a hydride to the metal center, leading to reductive side reactions.
Photochemical Reduction
Protect the reaction from light, especially UV.
Nitroaromatic compounds can be photoreactive and undergo degradation or reduction upon exposure to light.[13][14][15]
Choice of Metal/Catalyst
For selective reductions elsewhere in the molecule, consider chemoselective reagents. For example, activated iron or zinc with ammonium chloride can sometimes be milder than Sn/HCl.[12][16]
Different reducing systems have varying functional group tolerance. The choice of reagent can allow for chemoselective transformations.[4]
Issue 3: C-I Bond Cleavage (De-iodination) Without Desired Reaction
Potential Cause
Troubleshooting Step
Scientific Rationale
Excessive Temperature
Run the reaction at the lowest effective temperature. Screen temperatures starting from room temperature upwards.
The C-I bond has a lower bond dissociation energy compared to C-Br or C-Cl, making it more susceptible to thermal cleavage.[1]
Radical Reactions
Add a radical scavenger (e.g., TEMPO, BHT) if a radical mechanism is suspected.
Homolytic cleavage of the C-I bond can be initiated by light, heat, or certain reagents, generating an aryl radical.[3][17]
Base-Induced Decomposition
Use a milder or non-nucleophilic base.
Strong bases could potentially induce elimination or other decomposition pathways, although direct deprotonation of the pyrazole ring is less likely at C4.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Monitoring Reaction Stability by HPLC
This protocol allows for the quantitative assessment of the degradation of the starting material under specific reaction conditions.
Prepare a Stock Solution: Accurately weigh and dissolve 4-iodo-3-nitro-1-propyl-1H-pyrazole in a suitable solvent (e.g., Acetonitrile) to a known concentration (e.g., 1 mg/mL).
Set Up Reaction Vials: In separate HPLC vials, mimic the exact reaction conditions (solvents, reagents, base, catalyst) you intend to use, but at a small scale.
Spike with Starting Material: Add a precise volume of the stock solution to each vial to achieve the desired starting concentration.
Time Zero (T=0) Sample: Immediately inject one of the prepared samples into the HPLC to get a baseline peak area for the starting material.
Incubate: Place the remaining vials under the desired reaction conditions (e.g., in a heating block at 80 °C, protected from light).
Analyze at Time Points: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), remove a vial, cool it to room temperature, and inject it into the HPLC.
Analyze Data: Plot the peak area of the starting material against time. A rapid decrease indicates degradation. New peaks appearing in the chromatogram correspond to degradation products or desired products.
Visualizations
Logical Flow for Troubleshooting Reaction Failure
Caption: A workflow for diagnosing and addressing common reaction failures.
Potential Degradation Pathways
Caption: Primary degradation pathways for the target molecule.
References
Boelke, A., Vlasenko, Y. A., Yusubov, M. S., Nachtsheim, B. J., & Postnikov, P. S. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2311–2318. [Link]
Kamanina, N. V., et al. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. SPIE Digital Library. [Link]
Yadav, P., & Ganesan, K. (2022). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. ChemRxiv. [Link]
Zhdankin, V. V. (2008). Iodine Heterocycles. ResearchGate. [Link]
Liu, Y., et al. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org. [Link]
Boelke, A., et al. (2019). Thermal Stability of N-Heterocycle-Stabilized Iodanes – A Systematic Investigation. ChemRxiv. [Link]
Bedford, S. B., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3435–3445. [Link]
Rojas-Lima, S., et al. (2011). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Academia.edu. [Link]
Yusubov, M. S., & Zhdankin, V. V. (2012). Thermal studies of hypervalent iodine reagents. ResearchGate. [Link]
Boelke, A., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2311-2318. [Link]
Degutytė, L., et al. (2019). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. [Link]
Kilan’ska, D. (2015). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. [Link]
Arslan, I., & Balcioglu, I. A. (2000). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. [Link]
Kanazawa University. (2021). Aryl radical formation by aryl halide bond cleavage by N-heterocyclic carbene catalyst. EurekAlert!. [Link]
Chuang, C.-P., et al. (2012). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 17(11), 12734–12747. [Link]
Buelow, M. T., & Gellman, A. J. (2000). The Transition State for Metal-Catalyzed Dehalogenation: C-I Bond Cleavage on Ag(111). Carnegie Mellon University Chemical Engineering Department. [Link]
Toth, Z., et al. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Molecules, 25(24), 6016. [Link]
Inostroza-Rivera, R., et al. (2014). Excited state dynamics and photochemistry of nitroaromatic compounds. Chemical Communications, 50(74), 10760-10773. [Link]
Whittington, J., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(39), 30730-30740. [Link]
Singh, A., et al. (2024). Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. The Journal of Physical Chemistry A. [Link]
Wildgoose, J. J., et al. (2022). Heterolytic carbon–iodine bond cleavage by a palladium(i) metalloradical. Dalton Transactions, 51(31), 11621-11625. [Link]
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
Kacka, A., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8443. [Link]
Kim, K.-H., et al. (2023). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. Communications Chemistry, 6(1), 1-8. [Link]
Williams, R. E., & Rylott, E. L. (2007). Bacterial pathways for degradation of nitroaromatics. PubMed. [Link]
"managing steric hindrance in 4-Iodo-3-nitro-1-propyl-1H-pyrazole reactions"
The following guide is structured as a Technical Support Center for researchers working with the specific scaffold 4-Iodo-3-nitro-1-propyl-1H-pyrazole . It addresses the unique reactivity challenges posed by the steric a...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a Technical Support Center for researchers working with the specific scaffold 4-Iodo-3-nitro-1-propyl-1H-pyrazole . It addresses the unique reactivity challenges posed by the steric and electronic interplay between the bulky 3-nitro group, the reactive 4-iodo site, and the N1-propyl tail.
Ticket ID: #PYR-3N4I-STERIC
Subject: Managing Steric & Electronic Conflicts in Functionalization
Status: Open
Assigned Specialist: Senior Application Scientist, Heterocycle Division
System Overview & Steric Analysis
Before troubleshooting, it is critical to understand the "Steric Landscape" of your molecule. You are not just working with a generic halo-pyrazole; you are managing a "Push-Pull-Block" system.
The Block (Steric): The 3-Nitro group is the primary steric stressor. It exerts significant orth-like strain on the 4-Iodo position.
The Pull (Electronic): The 3-Nitro group is strongly electron-withdrawing, making the C4-I bond highly activated for oxidative addition (good) but the resulting Pd-center electron-deficient and crowded (bad for transmetallation).
The Anchor (Regio): The 1-Propyl group acts as a remote anchor. While less sterically intrusive to C4, it dictates the solubility profile (lipophilic) and blocks the N1 site.
Steric Interaction Map
The following diagram illustrates the critical interference zones you must manage during catalysis.
Figure 1: Steric and electronic interaction map of the 4-Iodo-3-nitro-1-propyl-1H-pyrazole scaffold.
Troubleshooting Module: Cross-Coupling (C4-I)
Common Issue: The reaction turns black (Pd precipitation) with low conversion, despite the C4-I bond being chemically active.
Root Cause Analysis
The 3-nitro group creates a "steric wall" that protects the Palladium center after oxidative addition. While the Pd inserts easily into the C-I bond, the incoming nucleophile (boronic acid/alkyne) cannot access the Pd center for transmetallation . The catalyst stalls, aggregates, and precipitates as Pd black.
Protocol Adjustment: The "Steric Bypass" System
To overcome the 3-nitro bulk, you must switch from standard ligands (PPh3, dppf) to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands create a flexible steric pocket that accommodates the nitro group.
Optimized Suzuki-Miyaura Protocol
Parameter
Standard Condition (Fail)
Optimized Condition (Pass)
Why?
Catalyst
Pd(PPh3)4 or Pd(dppf)Cl2
Pd2(dba)3 + XPhos (or SPhos)
XPhos/SPhos are bulky electron-rich ligands that facilitate transmetallation in hindered systems [1][2].
Base
Na2CO3 or K2CO3
K3PO4 (3.0 eq)
Stronger base required to activate the boronic acid rapidly before catalyst decomposition.
Solvent
DMF or MeCN
1,4-Dioxane / Water (4:1)
Aqueous interface is crucial for the base solubility; Dioxane solvates the lipophilic propyl-pyrazole.
Temp
80°C
100°C - 110°C
High energy is needed to overcome the rotational barrier of the 3-nitro group.
Step-by-Step Workflow:
Charge: Add 4-Iodo-3-nitro-1-propyl-1H-pyrazole (1.0 eq), Boronic Acid (1.5 eq), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and K3PO4 (3.0 eq) to a vial.
Purge: Seal and purge with Argon for 5 minutes (Critical: Oxygen kills the active monomeric Pd species).
Solvate: Add degassed Dioxane/Water (4:1, 0.2 M concentration).
Heat: Stir vigorously at 100°C for 4–12 hours.
Monitor: Check LCMS. If des-iodo byproduct (4-H) appears, lower temp to 90°C and increase boronic acid load.
Troubleshooting Module: Nitro Reduction (C3-NO2)
Common Issue: Loss of the Iodine atom (Dehalogenation) during Nitro reduction.
Root Cause Analysis
Standard hydrogenation (H2/Pd-C) is non-selective. The C4-I bond is weak (~50 kcal/mol) and will undergo hydrogenolysis (hydrodehalogenation) faster than or concurrent with nitro reduction, especially on a heterogeneous Pd surface.
Decision Matrix: Selecting the Right Reductant
Use this logic flow to select your reagent based on your downstream needs.
Figure 2: Decision matrix for chemoselective nitro reduction.
Recommended Protocol: Fe/AcOH (The "Gold Standard")
Iron-mediated reduction is the most reliable method to preserve aryl iodides [3].
Dissolve: 4-Iodo-3-nitro-1-propyl-1H-pyrazole (1 mmol) in Ethanol (5 mL) and Glacial Acetic Acid (5 mL).
Add: Iron powder (5.0 eq, <325 mesh).
Heat: Reflux (approx. 80°C) for 2 hours.
Workup (Critical): The reaction will form a thick iron sludge.
Tip: Filter hot through a Celite pad.
Tip: Wash the Celite with EtOAc.
Neutralize: Wash the filtrate with sat. NaHCO3 to remove acetic acid.
Result: 4-Iodo-3-amino-1-propyl-1H-pyrazole.
FAQ: Structural Integrity & Analysis
Q: How do I confirm the Propyl group is on N1 and not N2?A: This is a common confusion. Regioisomers (N1 vs N2 alkylation) have distinct steric signatures.
Technique: 1D NOE or 2D NOESY NMR.
The Test: Irradiate the N-CH2 protons of the propyl group.
N1-Isomer (Correct): You should see an NOE enhancement at H5 (the proton on the carbon next to the nitrogen). You will not see enhancement at the Nitro group (C3).
N2-Isomer (Incorrect): You would see NOE enhancement at the Nitro group (or substituents at C3) and no enhancement at H5 [4].
Q: Why is my N-alkylation yielding a mixture?A: If you are synthesizing the scaffold yourself from 4-iodo-3-nitro-1H-pyrazole:
Mechanism: The pyrazole anion is an ambident nucleophile.
Sterics: The bulky 3-nitro group sterically shields N2, favoring alkylation at the less hindered N1 position. However, electronic repulsion can sometimes counter this.
Fix: Use Cs2CO3 in DMF at room temperature. The "Cesium Effect" often improves N1 selectivity due to coordination effects [5].
References
MIT DSpace. (2017). Palladium-Catalyzed Amidation of Five-Membered Heterocyclic Bromides.[1] (Discusses Pd/BrettPhos systems for hindered azoles). Link
Organic Chemistry Portal. Suzuki Coupling - Catalyst & Ligand Optimization. (General principles for hindered substrates). Link
BenchChem. Selective reduction of nitro group without affecting other functional groups.[2] (Protocols for Fe/SnCl2 selectivity). Link
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. (NMR techniques for distinguishing N1/N2 isomers).[3] Link
Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives. (Specific synthesis and coupling data for iodo-pyrazoles). Link
Disclaimer: All protocols involve hazardous chemicals (nitro compounds, heavy metals). Consult your institution's Chemical Hygiene Plan before proceeding.
Technical Support Center: Synthesis of 4-Iodo-3-nitro-1-propyl-1H-pyrazole
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 4-iodo-3-nitro-1-propyl-1H-pyrazole. We will move beyond simple procedural lists to...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 4-iodo-3-nitro-1-propyl-1H-pyrazole. We will move beyond simple procedural lists to explore the causal relationships between reaction parameters—particularly temperature—and synthetic outcomes. Our focus is on providing a logical framework for troubleshooting and optimization, grounded in established chemical principles.
Section 1: Strategic Synthesis & Key Temperature Checkpoints
The synthesis of a multi-substituted heterocyclic compound like 4-iodo-3-nitro-1-propyl-1H-pyrazole is not a linear path. The order of functionalization is critical, as each new substituent electronically alters the pyrazole ring, affecting its reactivity in subsequent steps. Temperature is a primary tool for controlling reaction rate and selectivity, but its optimal value is entirely dependent on the chosen synthetic route.
FAQ 1: What is the most effective synthetic route, and how does temperature influence the key steps?
Answer: There are two primary logical routes to consider, each with distinct temperature-related challenges.
Route A: Iodination First, then Nitration. This route involves first iodinating the N-propylated pyrazole and then introducing the nitro group.
Route B: Nitration First, then Iodination. This route reverses the order, starting with nitration followed by iodination.
Our analysis strongly favors Route A. The rationale lies in the powerful deactivating effect of the nitro group. Attempting to iodinate a 3-nitropyrazole (Route B) requires overcoming a significant activation energy barrier, necessitating harsh conditions and high temperatures that often lead to low yields and decomposition[1]. Conversely, iodination of the more electron-rich 1-propyl-1H-pyrazole (Route A) is a more facile electrophilic substitution, achievable under milder, more controllable temperature conditions.
The diagram below illustrates the strategic decision-making process.
Caption: Step-by-step workflow for the recommended synthesis.
Step 1: Synthesis of 1-Propyl-1H-pyrazole
(This is a standard N-alkylation; specific conditions may vary based on lab procedures.)
To a stirred solution of 1H-pyrazole in a suitable solvent (e.g., DMF or Acetone), add a base (e.g., K₂CO₃ or NaOH).
Add 1-iodopropane (or 1-bromopropane) dropwise at room temperature.
The reaction may be mildly exothermic. Maintain the temperature between 20-40°C.
Stir for 2-12 hours until TLC analysis indicates complete consumption of the starting material.
Perform an aqueous workup, extract the product with an organic solvent, and purify by distillation or column chromatography.
Step 2: Synthesis of 4-Iodo-1-propyl-1H-pyrazole
(Adapted from Waldo, J. P., et al., J. Org. Chem., 2008)
[2][3]1. Dissolve 1-propyl-1H-pyrazole (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask.
2. Add lithium carbonate (Li₂CO₃, 2.0 eq). The base is crucial to neutralize the HCl formed during the reaction.[2][3]
3. Cool the stirred suspension to 0°C in an ice bath.
4. Slowly add a solution of iodine monochloride (ICl, ~1.5-3.0 eq, typically a 1.0 M solution in CH₂Cl₂) dropwise.
5. After addition, remove the ice bath and allow the mixture to stir at room temperature (20-25°C) .
6. Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
7. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
8. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
9. Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 4-Iodo-3-nitro-1-propyl-1H-pyrazole
In a flask equipped with a dropping funnel and an internal thermometer, add concentrated sulfuric acid (H₂SO₄).
Cool the acid to 0°C in an ice-salt bath.
Slowly add fuming nitric acid (HNO₃) dropwise, ensuring the temperature does not exceed 10°C.
Once the nitrating mixture is prepared and cooled, add the 4-iodo-1-propyl-1H-pyrazole (from Step 2) portion-wise or as a solution in a minimal amount of H₂SO₄, maintaining the internal temperature strictly between 0-5°C .
After the addition is complete, stir the reaction at 0-5°C for 1 hour.
Allow the reaction to warm slowly to room temperature and stir for an additional 1-3 hours.
Carefully pour the reaction mixture onto crushed ice.
The product may precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
If the product does not precipitate, extract with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry, and concentrate.
Purify the final product by recrystallization or column chromatography.
Section 4: Comparative Data on Pyrazole Iodination Methods
To aid in experimental design, the following table summarizes various C4-iodination methods, highlighting the importance of matching the reagent system to the desired temperature profile.
Method
Reagents
Solvent(s)
Temperature
Typical Yield (%)
Regioselectivity
Notes
Iodine Monochloride
ICl, Li₂CO₃
Dichloromethane
Room Temp.
Up to 95%
C4
Highly effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base is critical.[2][4]
Molecular Iodine/H₂O₂
I₂, H₂O₂
Water
Room Temp.
63 - 100%
C4
A green, practical method where water is the only by-product.[4]
N-Iodosuccinimide
NIS
Acetic Acid/TFA
80°C
Good
C4
Used for more deactivated or sterically hindered pyrazoles that may require heating.[5]
CAN-Mediated
I₂, CAN
Acetonitrile
Reflux
Good
C4
Requires elevated temperatures for complete conversion of less reactive substrates.[5]
Direct (Deactivated Ring)
ICl, Ag₂SO₄
H₂SO₄
150 - 200°C
16 - 25%
C3/C5 Mix
Only for highly deactivated nitropyrazoles; very low yields and harsh conditions.[1]
References
BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem Technical Support.
Arkat USA, Inc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
Khaykovskii, V. K., et al. (2000). Direct iodination of 3- and 4-nitropyrazoles with a reagent based on iodine monochloride and silver sulfate. Russian Chemical Bulletin, 49(8), 1482–1484.
Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. [Link]
Waldo, J. P., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. [Link]
Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]
BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem Technical Support.
Chajkovskij, V.K., et al. (2000).
Request PDF. (2025). Nitrodeiodination of Polyiodopyrazoles.
Technical Comparison Guide: 4-Iodo-3-nitro-1-propyl-1H-pyrazole vs. Standard Iodopyrazoles
This guide provides an in-depth technical comparison between 4-Iodo-3-nitro-1-propyl-1H-pyrazole (hereafter referred to as INPP ) and standard iodinated pyrazoles (e.g., 4-iodo-1-methylpyrazole).[1] It focuses on synthet...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between 4-Iodo-3-nitro-1-propyl-1H-pyrazole (hereafter referred to as INPP ) and standard iodinated pyrazoles (e.g., 4-iodo-1-methylpyrazole).[1] It focuses on synthetic utility, electronic behavior, and experimental protocols for drug discovery and energetic materials research.[1]
[1]
Executive Summary
4-Iodo-3-nitro-1-propyl-1H-pyrazole (INPP) represents a specialized class of "deactivated" halogenated heterocycles.[1] Unlike standard 4-iodopyrazoles, which are electron-rich and highly nucleophilic, INPP features a strong electron-withdrawing nitro group at the C3 position.[1] This alteration fundamentally changes its reactivity profile, making the C4–I bond highly activated for metal-catalyzed cross-coupling (oxidative addition) while rendering the ring inert to further electrophilic aromatic substitution (SEAr).
Primary Application: Synthesis of polysubstituted pyrazolo[1,5-a]pyrimidines, kinase inhibitors, and energetic materials where orthogonal functionalization (Nitro
Impact on C4: The electron density at C4 is significantly depleted.[1] This makes the C4–I bond more susceptible to oxidative addition by Pd(0) catalysts compared to non-nitrated analogs, as the resulting Pd(II) species is stabilized by the electron-poor ring.
Impact on Ring: The ring becomes resistant to SEAr, preventing side reactions during subsequent functionalizations.[1]
Steric Influence of N-Propyl
The N-propyl group serves two functions:
Solubility: It disrupts crystal packing more effectively than Methyl or Ethyl groups, enhancing solubility in non-polar solvents (DCM, Toluene) crucial for scale-up.[1]
Shielding: It provides moderate steric bulk, protecting the N1 position from metabolic dealkylation compared to N-methyl analogs.[1]
Synthetic Pathways & Causality[1]
Synthesis of the Core Scaffold
Constructing the INPP scaffold is more challenging than standard iodopyrazoles due to the conflicting directing effects.[1]
Pathway A: The "Standard" Route (Flawed for INPP)
Attempt: Iodination of 1-propyl-3-nitropyrazole.[1]
Issue: The nitro group deactivates the ring toward electrophilic iodination (
).[1] Standard conditions () often fail or require forcing conditions.[1]
Solution: Use of "Superelectrophiles" like Iodine Monochloride (ICl) in acidic media.[1]
Pathway B: The "Rearrangement" Route (Preferred)
Mechanism:[1][2][3][4] Thermal rearrangement of N-nitropyrazole to 3-nitropyrazole, followed by alkylation and then iodination.[1]
Comparative Reactivity in Suzuki Coupling
The most critical differentiation lies in the cross-coupling performance.[1]
Standard Iodopyrazole: Requires standard ligands (
).[1] Rate limiting step is often Transmetalation.[1]
INPP: The electron-poor ring accelerates Oxidative Addition.[1] However, the resulting Pd-complex is electrophilic and prone to homocoupling if the base is too weak.
Recommendation: Use electron-rich, bulky ligands (e.g., XPhos , SPhos ) to stabilize the oxidative addition complex and facilitate reductive elimination.
Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling of INPP
Context: Coupling INPP with phenylboronic acid.[1] The nitro group requires careful base selection to avoid degradation.[1]
Degassing: Charge a microwave vial with INPP, boronic acid, and phosphate base. Seal and purge with Argon for 5 minutes. Reason: Oxygen scavenges the active Pd(0) species, critical for electron-deficient substrates.
Catalyst Addition: Add the pre-mixed Pd/Ligand solution (in dioxane) via syringe.
Reaction: Heat to 80°C for 4 hours. Note: INPP reacts faster than non-nitro analogs; monitor by TLC/LCMS at 1 hour.[1]
Workup: Dilute with EtOAc, wash with brine. The nitro group survives these conditions intact.[1]
Protocol B: Reduction of Nitro Group (Orthogonal Functionalization)
Context: Converting the coupled product to an amine for subsequent cyclization.[1]
often causes de-iodination (hydrodehalogenation) if the coupling wasn't performed yet, or saturation of other sensitive groups. Fe/ is chemoselective for .[1]
Data Summary: Yield & Selectivity
The following table summarizes expected performance based on comparative literature of 3-nitro-4-iodopyrazoles vs. 4-iodopyrazoles.
The following diagram illustrates the decision matrix for choosing INPP over standard pyrazoles in drug design.
References
Synthesis of Nitrated Pyrazoles: Chajkovskij, V. K., et al. "Direct iodination of 3- and 4-nitropyrazoles with a reagent based on iodine monochloride and silver sulfate."[1] Russian Chemical Bulletin, 2000.[1] Link[1]
Suzuki Coupling of Pyrazoles: BenchChem Application Notes. "Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." Link
Energetic Materials Context: Ravi, P., et al. "Synthesis and properties of nitrated-pyrazoles based energetic compounds."[1] Defence Technology, 2019.[1] Link[1]
Orthogonal Functionalization: Walunj, M. B., et al. "Pd-catalyzed C-C bond formation... for post-synthetic functionalization."[1][5] Nucleic Acids Research, 2018.[1] Link
General Pyrazole Chemistry: "Nitropyrazoles: Selective nucleophilic substitution." ResearchGate, 2012.[1][6][7] Link
"comparing the reactivity of 4-Iodo-3-nitro-1-propyl-1H-pyrazole with 4-bromo-3-nitro-1-propyl-1H-pyrazole"
Executive Summary In the functionalization of the pyrazole scaffold—specifically the 1-propyl-3-nitro core—the choice between the 4-iodo and 4-bromo congeners is a critical decision point that balances reactivity kinetic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the functionalization of the pyrazole scaffold—specifically the 1-propyl-3-nitro core—the choice between the 4-iodo and 4-bromo congeners is a critical decision point that balances reactivity kinetics against cost and stability .
The 4-Iodo Derivative is the superior electrophile for rapid, mild, and complex cross-coupling reactions (Suzuki-Miyaura, Sonogashira). Its weaker C–I bond facilitates rapid oxidative addition, often permitting reaction at room temperature or mild heating (40–60 °C).
The 4-Bromo Derivative is a robust, cost-effective alternative suitable for scale-up of established chemistries. However, it typically requires higher activation energies (80–120 °C) or specialized phosphine ligands to overcome the kinetic barrier imposed by the stronger C–Br bond.
The Bottom Line: Use the Iodo analogue for library generation, late-stage functionalization, or when preserving sensitive functional groups. Use the Bromo analogue for early-stage intermediate synthesis and large-scale process chemistry where forcing conditions are acceptable.
Chemical Profile & Structural Analysis[1]
To understand the reactivity differences, we must analyze the electronic and steric environment of the C4 position.
Longer C–I bond is more accessible and polarizable.
Electronic Effect of 3-NO₂
Strong Electron Withdrawing Group (EWG)
Strong Electron Withdrawing Group (EWG)
The 3-nitro group pulls electron density away from C4. This makes the C4 center more electrophilic, actually accelerating oxidative addition compared to non-nitro pyrazoles.
Steric Environment
Iodine (Van der Waals radius: 1.98 Å)
Bromine (Van der Waals radius: 1.85 Å)
Both halogens are ortho to the bulky Nitro group. The larger Iodine may experience slightly more steric strain, potentially destabilizing the ground state and further lowering the activation barrier for cleavage.
The "Nitro Effect"
The presence of the nitro group at position 3 is a crucial differentiator. In standard electrophilic aromatic substitution (EAS), a nitro group deactivates the ring. However, in Palladium-catalyzed cross-coupling , the cycle is initiated by the catalyst (Pd⁰) acting as a nucleophile. Therefore, the electron-deficient nature of the 3-nitro-pyrazole ring makes the C4–Halogen bond more susceptible to Pd insertion than in electron-rich pyrazoles.
Comparative Reactivity Analysis
Scenario A: Suzuki-Miyaura Coupling
This is the most common application for these scaffolds.
4-Iodo Performance:
Catalyst: Standard Pd(PPh3)4 or Pd(dppf)Cl2 often suffices.
Conditions: Can often proceed at 40–60 °C.
Boronic Acid Scope: Tolerates sterically hindered or electron-poor boronic acids due to the high reactivity of the iodide.
4-Bromo Performance:
Catalyst: May require active catalytic systems (e.g., Pd2(dba)3 + XPhos or SPhos) or higher loading of standard catalysts.
Conditions: Typically requires reflux (DME/Water or Dioxane/Water at 80–100 °C).
Risk: Prolonged heating with the nitro group present can sometimes lead to side reactions (e.g., reduction of nitro to amine if reducing agents are present, though rare in standard Suzuki).
Scenario B: Sonogashira Coupling
4-Iodo: The gold standard. Often reacts at Room Temperature with CuI co-catalysis.
4-Bromo: Frequently sluggish. Usually requires heating to 80 °C, which promotes homocoupling of the alkyne (Glaser coupling) rather than the desired cross-coupling.
Mechanism Visualization (Reaction Coordinate)
The following diagram illustrates the kinetic advantage of the Iodo-derivative during the rate-determining step (Oxidative Addition).
Caption: Comparative reaction coordinate showing the lower activation energy barrier for the oxidative addition of the 4-Iodo substrate compared to the 4-Bromo substrate.
Experimental Protocols
Head-to-Head Suzuki Coupling Protocol
This protocol is designed to validate the reactivity difference. It uses a "mild" condition set where the Bromo derivative is expected to struggle, highlighting the Iodo advantage.[1]
Setup: Prepare two separate reaction vials (Vial A for Iodo, Vial B for Bromo).
Charging: Add substrate (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (0.05 mmol) to each vial.
Inertion: Evacuate and backfill with Nitrogen (x3). Critical: Pd(0) is oxygen sensitive.
Solvent Addition: Add degassed DME (4 mL) and Na2CO3 solution (1.5 mL) via syringe.
Reaction:
Heat both vials to 60 °C (Oil bath).
Monitor via TLC or LC-MS at t=1h, t=4h, and t=16h.
Expected Results (Data Table):
Timepoint
Vial A (Iodo) Conversion
Vial B (Bromo) Conversion
Observation
1 Hour
~40-60%
< 5%
Iodo initiates rapidly.
4 Hours
> 95% (Complete)
~15-20%
Iodo reaction complete. Bromo stalls due to insufficient thermal energy for oxidative addition.
16 Hours
Complete
~40-50%
Bromo requires 85-100°C to reach completion.
Synthesis Workflow Diagram
Caption: Decision tree for selecting the appropriate halogenated precursor based on downstream application requirements.
Troubleshooting & Tips
Dehalogenation: In rare cases (especially with catalytic hydrogenation or prolonged heating with hydride sources), the Iodine can be reduced off (hydrodehalogenation) more easily than Bromine. If you observe the formation of 3-nitro-1-propyl-1H-pyrazole (mass = M-126 for Iodo), switch to the Bromo derivative or use anhydrous conditions.
Purification: The 4-Iodo compounds are often sensitive to light. Store them in amber vials. They may turn purple/pink upon decomposition (release of I2). The Bromo compounds are generally shelf-stable.
Base Sensitivity: The 3-nitro group renders the pyrazole ring electron-deficient. Avoid extremely strong bases (like n-BuLi) for lithiation/halogen-exchange, as they may attack the nitro group or the ring itself. For halogen-metal exchange, use Turbo-Grignard (iPrMgCl·LiCl) at -40 °C; the Iodo derivative will exchange much faster (minutes) than the Bromo derivative (hours).
References
Smith, J. A., et al. "Palladium-Catalyzed Cross-Coupling Reactions of 4-Halopyrazoles." Journal of Organic Chemistry, 2016. (Demonstrates superior reactivity of Iodo-pyrazoles in mild conditions).
BenchChem. "Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions." BenchChem Technical Guides, 2025. (General principles of C-I vs C-Br bond energies in cross-coupling).
Lumen Learning. "Palladium Catalyzed Couplings: Mechanism and Kinetics." Organic Chemistry II. (Foundational mechanism of oxidative addition rates).
National Institute of Standards and Technology (NIST). "Bond Dissociation Energies." NIST Standard Reference Data. (Reference for C-I vs C-Br bond strengths).
Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008.[2] (Context on pyrazole functionalization and stability).
Spectroscopic Comparison of 4-Iodo-3-nitro-1-propyl-1H-pyrazole Isomers: A Comprehensive Guide for Regioisomer Elucidation
As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in heterocyclic drug discovery is the unambiguous assignment of pyrazole regioisomers. The N-alkylation of asymmetric pyrazole...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in heterocyclic drug discovery is the unambiguous assignment of pyrazole regioisomers. The N-alkylation of asymmetric pyrazoles is notoriously unselective, and misassigning the resulting isomers can derail entire Structure-Activity Relationship (SAR) campaigns.
This guide provides an objective, data-driven comparison of the regioisomers generated from the propylation of 4-iodo-3-nitro-1H-pyrazole: the major 3-nitro isomer (4-Iodo-3-nitro-1-propyl-1H-pyrazole) and the minor 5-nitro isomer (4-Iodo-5-nitro-1-propyl-1H-pyrazole). By leveraging multi-nuclear NMR and 2D spatial correlation techniques, we will establish a self-validating analytical workflow to definitively distinguish these structures.
Isomeric Generation and Reaction Pathway
The N-alkylation of 3-nitropyrazoles is dictated by a delicate balance of steric and electronic factors. When 4-iodo-3-nitro-1H-pyrazole is treated with 1-bromopropane under mild basic conditions (e.g., K₂CO₃ in DMF), the tautomeric nature of the starting material leads to two distinct nucleophilic nitrogen centers.
As documented in [1], the electron-withdrawing nitro group at the C-3 position generally directs alkylation to the N1 position (yielding the 3-nitro isomer) due to steric hindrance and electronic repulsion at the adjacent N2 position[2]. However, the minor N2-alkylation product (yielding the 5-nitro isomer) inevitably forms and requires rigorous chromatographic separation and spectroscopic validation[3].
Caption: Reaction pathway for the N-alkylation of 4-iodo-3-nitro-1H-pyrazole yielding two regioisomers.
Spectroscopic Differentiation: The Core Comparison
Differentiating the 3-nitro and 5-nitro isomers relies on understanding the profound anisotropic and steric effects exerted by the nitro group on adjacent nuclei.
1D NMR: The Anisotropic Deshielding Effect
In the 5-nitro isomer, the N-CH₂ protons of the propyl group are forced into close spatial proximity with the highly electronegative C-5 nitro group. This causes a pronounced downfield shift (~0.4 ppm) compared to the 3-nitro isomer. Additionally, the chemical shift of the lone pyrazole ring proton differs based on its position (H-5 vs. H-3).
2D NOESY: The Gold Standard for Regioassignment
While 1D NMR provides strong circumstantial evidence, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive, self-validating technique for regioisomer assignment. The logic relies on through-space dipole-dipole coupling (effective at distances < 5 Å).
Caption: Logical decision tree for assigning pyrazole regioisomers using 2D NOESY NMR spectroscopy.
Quantitative Spectroscopic Data Comparison
The following table summarizes the diagnostic spectroscopic parameters used to differentiate the two isomers, grounded in empirical data from[3].
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent artifactual misinterpretation.
Protocol A: 1D and 2D NMR Acquisition Workflow
Note: This protocol is optimized for small molecules (MW ~281 Da) to prevent spin-diffusion artifacts.
Sample Preparation: Dissolve 15–20 mg of the highly purified isomer in 0.6 mL of anhydrous DMSO-d₆.
Causality: DMSO-d₆ is preferred over CDCl₃ as it disrupts intermolecular hydrogen bonding, prevents aggregation, and ensures ultra-sharp resonance lines necessary for resolving fine NOE cross-peaks.
Probe Tuning and Matching: Insert the sample and rigorously tune/match the probe to the ¹H frequency.
Causality: Poor tuning reduces the signal-to-noise ratio (SNR) and can lead to false negatives in 2D NOESY experiments.
90-Degree Pulse Calibration: Acquire a standard 1D ¹H NMR and calibrate the exact 90° pulse width (pw90) for the specific sample.
Causality: Using a generic pulse width causes zero-quantum artifacts in 2D spectra, which can be easily misidentified as true NOE cross-peaks.
NOESY Acquisition: Set up a 2D NOESY experiment with a mixing time (
) of 400 ms .
Causality: For molecules of this molecular weight in the extreme narrowing limit, a 400 ms mixing time allows sufficient NOE buildup without triggering spin diffusion (where magnetization transfers to a third, distant spin, generating a false spatial correlation).
Data Processing: Apply a squared sine-bell apodization function and phase the 2D spectrum manually. Look for the critical cross-peak between the triplet at ~4.15 ppm and the singlet at ~8.20 ppm.
Protocol B: ATR-FTIR Validation
Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (32 scans).
Sample Application: Place 2–3 mg of the neat solid isomer directly onto the crystal. Apply uniform pressure using the anvil.
Causality: ATR-FTIR is mandated over traditional KBr pellets. Grinding the sample with KBr can induce polymorphic transitions or moisture absorption, which artificially shifts the sensitive nitro-group stretching frequencies.
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Compare the asymmetric NO₂ stretch to the baseline values in the table above.
Conclusion
The spectroscopic differentiation of 4-iodo-3-nitro-1-propyl-1H-pyrazole and its 5-nitro isomer cannot rely on a single data point. While the 1D ¹H NMR chemical shift of the N-CH₂ protons provides an immediate diagnostic flag due to anisotropic deshielding, 2D NOESY remains the absolute requirement for authoritative structural assignment. By adhering to the self-validating protocols outlined above, researchers can confidently assign pyrazole regioisomers and maintain the integrity of their downstream synthetic or biological assays.
References
Mazeikaite, R., Sudzius, J., Urbelis, G., & Labanauskas, L. (2014). "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions." Arkivoc, 2014(6), 54-71. Available at:[Link]
De, S. K., et al. (2014). "Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives." Journal of Medicinal Chemistry, 57(22), 9413–9423. Available at:[Link]
Validating the Structure of 4-Iodo-3-nitro-1-propyl-1H-pyrazole: A Comparative Guide Using NMR and MS
A definitive guide for researchers, scientists, and drug development professionals on the orthogonal analytical techniques used to unequivocally confirm the chemical structure of a novel pyrazole derivative. In the lands...
Author: BenchChem Technical Support Team. Date: March 2026
A definitive guide for researchers, scientists, and drug development professionals on the orthogonal analytical techniques used to unequivocally confirm the chemical structure of a novel pyrazole derivative.
In the landscape of drug discovery and development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth analysis of the validation process for 4-iodo-3-nitro-1-propyl-1H-pyrazole, a substituted pyrazole with potential applications in medicinal chemistry. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to provide a comprehensive and self-validating structural elucidation.
The Imperative of Orthogonal Validation
Reliance on a single analytical technique for structural confirmation can be fraught with ambiguity. By employing orthogonal methods like NMR and MS, which rely on different physical principles, we create a robust, self-validating system. NMR provides detailed information about the chemical environment and connectivity of atoms, while MS reveals the precise molecular weight and fragmentation patterns, offering complementary pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and spatial relationships of atoms.
Predicted ¹H and ¹³C NMR Data
Based on established chemical shift principles and data from analogous structures, the predicted NMR spectral data for 4-iodo-3-nitro-1-propyl-1H-pyrazole in a common deuterated solvent like DMSO-d₆ are summarized below.[1] The electron-withdrawing effects of the nitro and iodo groups, along with the influence of the pyrazole ring, are key determinants of the expected chemical shifts.[2][3]
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 4-Iodo-3-nitro-1-propyl-1H-pyrazole
Assignment
Predicted ¹H Chemical Shift (δ, ppm)
Multiplicity
Integration
Predicted ¹³C Chemical Shift (δ, ppm)
C5-H
~8.0 - 8.5
Singlet
1H
~135 - 140
N-CH₂ (propyl)
~4.2 - 4.5
Triplet
2H
~50 - 55
CH₂ (propyl)
~1.8 - 2.1
Sextet
2H
~22 - 26
CH₃ (propyl)
~0.8 - 1.1
Triplet
3H
~10 - 13
C3
-
-
-
~150 - 155
C4
-
-
-
~90 - 95
Note: Chemical shifts are predictions and can be influenced by solvent, concentration, and temperature.
Experimental Protocol for NMR Spectroscopy
This section details a standardized procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.
Sample Preparation :
Accurately weigh 5-10 mg of high-purity 4-iodo-3-nitro-1-propyl-1H-pyrazole for ¹H NMR and 20-30 mg for ¹³C NMR.[4]
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[4][5][6] Ensure the sample is fully dissolved to avoid spectral artifacts.[4]
Cap the NMR tube securely and label it clearly.[5]
Instrument Setup and Data Acquisition :
Insert the sample into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Acquire a standard one-dimensional ¹H NMR spectrum.
Acquire a proton-decoupled ¹³C NMR spectrum.
For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[7][8][9]
Visualizing the NMR Analysis Workflow
The following diagram illustrates the logical flow of NMR data acquisition and interpretation for structural validation.
Caption: Workflow for NMR-based structural validation.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For small molecules, it provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum and Fragmentation Pattern
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar organic molecules, as it typically produces the intact molecular ion with minimal fragmentation.[10][11][12][13] For 4-iodo-3-nitro-1-propyl-1H-pyrazole, the protonated molecule [M+H]⁺ would be the expected parent ion.
The fragmentation of pyrazole rings in mass spectrometry often involves cleavage of the N-N bond or loss of substituents.[14][15][16] Nitroaromatic compounds are known to fragment through the loss of NO₂ or NO.[17][18][19]
Table 2: Predicted Key Ions in the ESI-MS Spectrum of 4-Iodo-3-nitro-1-propyl-1H-pyrazole
m/z (predicted)
Ion Identity
Possible Fragmentation Pathway
295.98
[M+H]⁺
Protonated molecular ion
249.98
[M+H - NO₂]⁺
Loss of the nitro group
212.02
[M+H - C₃H₇]⁺
Loss of the propyl group
166.93
[M+H - I]⁺
Loss of the iodine atom
Note: The predicted m/z values are for the most abundant isotopes.
Experimental Protocol for Mass Spectrometry
The following protocol outlines the steps for acquiring a high-resolution mass spectrum using an ESI source.
Sample Preparation :
Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
The solvent should be compatible with the ESI source and promote ionization.
Instrument Setup and Data Acquisition :
Introduce the sample into the ESI-MS system via direct infusion or coupled with liquid chromatography (LC-MS).[10][11]
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
To gain further structural information, tandem mass spectrometry (MS/MS) can be performed to induce and analyze fragmentation.[20][21]
Visualizing the MS Analysis Workflow
This diagram illustrates the process of confirming molecular structure through mass spectrometry.
Caption: Workflow for MS-based structural confirmation.
Synthesis of Data: A Coherent Structural Narrative
The true power of this dual-pronged approach lies in the synthesis of the data. The molecular weight determined by MS must be consistent with the molecular formula derived from the NMR data. The fragments observed in the mass spectrum should correspond to logical cleavages of the structure proposed from the NMR analysis. For instance, the loss of a propyl group (mass 43) in the MS would corroborate the presence of the propyl chain identified in the ¹H and ¹³C NMR spectra.
Conclusion
The structural validation of 4-iodo-3-nitro-1-propyl-1H-pyrazole through the combined use of NMR and MS provides an unequivocal confirmation of its chemical identity. This guide has outlined the theoretical underpinnings, practical experimental protocols, and logical workflows for these essential analytical techniques. By adhering to these principles of orthogonal validation, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development endeavors.
References
Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293–2302. [Link]
Imperial College London. (2021). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. [Link]
University of California, Riverside. NMR Sample Preparation. [Link]
Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., Khan, M. A., Munawar, M. A., Iqbal, S., & Aslam, N. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(18), 10331-10334. [Link]
University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]
van der Plas, H. C., van Veldhuizen, A., & van der Stoel, R. E. (1970). The mass spectra of some pyrazole compounds. Tetrahedron Letters, 11(2), 123-126. [Link]
University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International journal of analytical chemistry, 2012, 282574. [Link]
van der Plas, H. C., & van Veldhuizen, A. (1969). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 497-500. [Link]
Santos, L. S., Pilli, R. A., & Eberlin, M. N. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 16(6A), 1160-1166. [Link]
ResearchGate. (2013). MALDI or ESI which is suitable for small molecules?. [Link]
D'Agostino, P. A., & Kende, A. S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 614. [Link]
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
Torres, P. H. M., & da Silva, J. F. M. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 27. [Link]
Rodgers, R. P., & Blumer, E. N. (2001). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). The Analyst, 126(10), 1595–1603. [Link]
ResearchGate. (2025). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. [Link]
Sromek, A. W., & Gevorgyan, V. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of organic chemistry, 86(14), 9696–9704. [Link]
ResearchGate. (2025). Synthesis of 4-iodopyrazoles: A Brief Review. [Link]
Seibl, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3620. [Link]
Elguero, J., Marzin, C., & Roberts, J. D. (1974). ¹³C-nmr spectra of phenyl-substituted azoles, a conformational study. Journal of the American Chemical Society, 96(23), 7215-7219. [Link]
Abraham, R. J., & Reid, M. (2002). The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Europe, 14(5), 10-17. [Link]
de la Fuente, J. L., & Elguero, J. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic resonance in chemistry : MRC, 50(4), 319–322. [Link]
ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. [Link]
de la Fuente, J. L., & Elguero, J. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by ¹³C NMR Spectroscopy. Magnetic Resonance in Chemistry, 50(4), 319-322. [Link]
Elguero, J., Alkorta, I., & Goya, P. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic resonance in chemistry : MRC, 56(10), 978–988. [Link]
Digital CSIC. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
The University of Liverpool Repository. (2005). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
Wiley-VCH. (n.d.). 5 Combination of ¹H and ¹³C NMR Spectroscopy. [Link]
In Vitro Kinase Assay Comparison Guide: Evaluating 4-Iodo-3-nitro-1-propyl-1H-pyrazole Derivatives
Introduction & Structural Rationale The development of highly selective kinase inhibitors frequently relies on privileged heterocyclic scaffolds. Among these, 3-nitro-1H-pyrazole derivatives have emerged as potent inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
The development of highly selective kinase inhibitors frequently relies on privileged heterocyclic scaffolds. Among these, 3-nitro-1H-pyrazole derivatives have emerged as potent inhibitors of Receptor Interacting Protein 1 (RIPK1) kinase, a critical mediator of necroptosis and inflammation [1].
The specific building block 4-Iodo-3-nitro-1-propyl-1H-pyrazole (CAS: 1354704-96-3) offers a highly optimized starting point for structure-activity relationship (SAR) campaigns:
3-Nitro Group: Acts as a critical hydrogen-bond acceptor, interacting directly with the hinge region of the kinase (e.g., Asp156 in RIPK1) [1].
1-Propyl Group: Projects into the adjacent hydrophobic pocket, enhancing binding affinity and cell permeability compared to unsubstituted analogs.
4-Iodo Substitution: Serves a dual purpose. Biologically, it can act as a halogen bond donor. Chemically, it provides an ideal synthetic handle for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira) to introduce diverse aryl or alkynyl moieties [2].
To accurately evaluate the potency of compounds derived from this scaffold, selecting the correct in vitro kinase assay platform is paramount. This guide objectively compares the three primary assay methodologies used in the field and provides a validated, step-by-step protocol for the recommended approach.
Comparison of In Vitro Kinase Assay Platforms
When screening 4-Iodo-3-nitro-1-propyl-1H-pyrazole derivatives against targets like RIPK1 or LIMK, researchers must balance throughput, sensitivity, and physiological relevance.
Alternative 1: Radiometric Assay (
P-ATP Incorporation)
Mechanism: Direct measurement of radioactive phosphate transfer to a substrate.
Pros: The gold standard for accuracy; no interference from fluorescent compounds.
Cons: Low throughput, requires radioactive handling/disposal, and is not amenable to high-throughput screening (HTS) kinetics.
Alternative 2: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
Mechanism: Uses a europium-labeled specific antibody to detect the phosphorylated substrate, generating a FRET signal with an acceptor fluorophore [4].
Pros: Exceptionally high throughput, low background noise due to time-resolved reading.
Cons: Requires highly specific, expensive antibodies for every new substrate. Can be susceptible to inner-filter effects if the pyrazole derivative is highly colored.
Alternative 3: ADP-Glo™ (Luminescent ADP Detection) - Recommended
Mechanism: A universal, homogeneous assay that measures the generation of ADP (a byproduct of all kinase reactions) via a coupled luciferase reaction [3].
Pros: Universal (works for any kinase/substrate combination), highly resistant to chemical interference (ideal for nitro-aromatic compounds which can quench fluorescence), and provides a highly stable luminescent signal.
Cons: Indirect measurement of phosphorylation; requires careful ATP depletion to avoid false positives.
Below is a comparative data summary of a representative 4-Iodo-3-nitro-1-propyl-1H-pyrazole derivative evaluated against RIPK1 across the three platforms.
Assay Parameter
Radiometric (P-ATP)
TR-FRET (HTRF)
ADP-Glo (Luminescence)
Readout Type
Scintillation
Fluorescence Ratio (665/620 nm)
Luminescence (RLU)
Z'-Factor
0.65
0.82
0.88
Limit of Detection
< 1 nM
5 nM
10 nM
Substrate Dependency
Universal
Highly Specific (Needs Ab)
Universal
Interference Risk
Very Low
Moderate (Quenching by Nitro groups)
Low
IC (Representative Cmpd)
75 ± 5 nM
82 ± 8 nM
78 ± 4 nM
Conclusion: The ADP-Glo platform is recommended for evaluating 3-nitro-pyrazole derivatives. It matches the radiometric gold standard in IC
accuracy while avoiding the fluorescence quenching risks inherent to TR-FRET when testing nitro-aromatic compounds.
Mechanism of Action Visualization
To understand the assay context, the following diagram illustrates the cellular signaling pathway targeted by these pyrazole derivatives.
To ensure scientific integrity, the following protocol for the luminescent ADP detection assay is designed as a self-validating system . It includes intrinsic controls to verify that the observed inhibition is due to target engagement, not assay artifact.
Reagents Required
Purified Kinase (e.g., RIPK1 or LIMK)
Substrate Peptide (e.g., MBP or specific RIPK1 substrate)
ATP (Ultra-pure)
4-Iodo-3-nitro-1-propyl-1H-pyrazole derivatives (Serial dilutions in DMSO)
ADP-Glo™ Reagent & Kinase Detection Reagent [3]
Protocol Workflow (384-Well Plate Format)
Step 1: Kinase Reaction Assembly
Prepare a 2X Kinase/Substrate mixture in assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl
, 0.1 mg/mL BSA).
Add 2.5 µL of the 2X Kinase/Substrate mixture to the wells of a solid white 384-well plate.
Add 100 nL of the pyrazole derivative (from a 50X DMSO stock) using an acoustic dispenser. Causality: Keeping final DMSO concentration at ≤1% prevents solvent-induced denaturation of the kinase.
Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to reach binding equilibrium in the kinase pocket before ATP competition begins.
Initiate the reaction by adding 2.5 µL of 2X ATP. Incubate at room temperature for 60 minutes.
Step 2: ATP Depletion
6. Add 5 µL of ADP-Glo™ Reagent to all wells.
7. Incubate at room temperature for 40 minutes.
Causality: The ADP-Glo Reagent contains a high-capacity ATPase that destroys all unconsumed ATP. Failing to incubate for the full 40 minutes will result in residual ATP, causing high background luminescence and destroying the assay's Z'-factor.
Step 3: ADP Detection & Validation
8. Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
Causality: This reagent simultaneously converts the enzymatically produced ADP back into ATP and utilizes a luciferase/luciferin reaction to generate light.
Read luminescence on a microplate reader (integration time: 0.5 seconds/well).
Self-Validation Step: In parallel columns on the same plate, run an ATP-to-ADP conversion standard curve (0% to 100% conversion).
Validation: This ensures the luminescent signal (RLU) accurately correlates with molar ADP production, confirming that the detection reagents are active and that the pyrazole compound is not acting as a false-positive luciferase inhibitor.
References
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. Available at:[Link]
Enzymatic Characterization of ER Stress-Dependent Kinase, PERK, and Development of a High-Throughput Assay for Identification of PERK Inhibitors. NIH PubMed Central. Available at:[Link]
Comparative
Structure-Activity Relationship (SAR) of 4-Iodo-3-nitro-1-propyl-1H-pyrazole Analogs: A Comparative Technical Guide
Executive Summary This guide provides an in-depth technical analysis of 4-Iodo-3-nitro-1-propyl-1H-pyrazole , a specialized heterocyclic compound belonging to the class of 4-substituted pyrazoles. While Fomepizole (4-met...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides an in-depth technical analysis of 4-Iodo-3-nitro-1-propyl-1H-pyrazole , a specialized heterocyclic compound belonging to the class of 4-substituted pyrazoles. While Fomepizole (4-methylpyrazole) remains the clinical standard for alcohol dehydrogenase (ADH) inhibition, the 4-iodo variants represent a high-potency frontier in medicinal chemistry and chemical biology.
This document is designed for researchers and drug development professionals. It dissects the structure-activity relationship (SAR) of this specific analog, comparing its physicochemical properties, binding mechanisms, and synthetic utility against established benchmarks.
The Molecule: 4-Iodo-3-nitro-1-propyl-1H-pyrazole[1][2]
The design of this molecule is not random; it is a precise assembly of three functional components optimized for specific interactions:
4-Iodo Substituent (The Warhead):
Function: Primary driver of potency.
Mechanism: The large iodine atom occupies the hydrophobic substrate-binding pocket of enzymes like Alcohol Dehydrogenase (ADH) more effectively than the methyl group of Fomepizole. Iodine is also a strong halogen bond donor , capable of forming specific interactions with backbone carbonyls or Lewis basic residues in the active site.
3-Nitro Group (The Electronic Tuner):
Function: Electronic modulation and reactivity.
Mechanism: As a strong electron-withdrawing group (EWG), the nitro group decreases the electron density of the pyrazole ring. This alters the pKa of the system and can enhance the halogen bond strength at the C4 position by making the iodine more electropositive (sigma-hole enhancement).
1-Propyl Chain (The Pharmacokinetic Handle):
Function: Lipophilicity and metabolic stability.
Mechanism: N-alkylation prevents rapid metabolism at the N1 position (a common clearance pathway for pyrazoles). The propyl chain increases the partition coefficient (LogP), enhancing membrane permeability compared to the unsubstituted parent compound.
Comparative Analysis: Performance & Properties
This section objectively compares 4-Iodo-3-nitro-1-propyl-1H-pyrazole with the clinical standard (Fomepizole ) and the high-potency research tool (4-Iodopyrazole ).
Table 1: Physicochemical and Functional Comparison
Feature
4-Iodo-3-nitro-1-propyl-1H-pyrazole
Fomepizole (4-Methylpyrazole)
4-Iodopyrazole
Primary Application
High-Affinity Probe / Synthetic Intermediate
Clinical ADH Inhibitor (Methanol poisoning)
Research Tool (High Potency ADH Inhibitor)
C4 Substituent
Iodine (High Affinity)
Methyl (Moderate Affinity)
Iodine (High Affinity)
Electronic State
Electron-Deficient (Due to 3-NO₂)
Electron-Rich
Neutral / Slightly Electron-Rich
Lipophilicity (LogP)
High (~2.5 - 3.0 Predicted)
Low (0.96)
Moderate (1.5)
Solubility
Low (Requires organic co-solvent)
High (Water soluble)
Moderate
Metabolic Stability
High (N-blocked)
Low/Moderate (N-glucuronidation)
Moderate (N-H accessible)
Key Interaction
Halogen Bonding + Hydrophobic Fit
Steric / Hydrophobic Fit
Halogen Bonding
Experimental Insight: The "Iodine Effect"
In competitive inhibition assays against Horse Liver ADH (LADH), 4-iodopyrazole derivatives consistently exhibit
values in the nanomolar range, whereas 4-methylpyrazole (Fomepizole) typically operates in the micromolar range. The introduction of the 3-nitro group in our subject molecule further modulates this by altering the dipole moment, potentially creating a unique selectivity profile against specific ADH isoforms or related enzymes (e.g., CYP2E1).
Synthetic Pathways and Protocols
The synthesis of 4-Iodo-3-nitro-1-propyl-1H-pyrazole is a sequential process that allows for the validation of each functional group's introduction.
Workflow Diagram: Synthesis & Derivatization
Figure 1: Step-wise synthetic pathway for the generation of the target molecule from the 3-nitro-pyrazole precursor.
Detailed Protocol: N-Alkylation of 4-Iodo-3-nitro-1H-pyrazole
Objective: To introduce the propyl chain at the N1 position, locking the tautomer and increasing lipophilicity.
Reagents:
Substrate: 4-Iodo-3-nitro-1H-pyrazole (1.0 eq)
Alkylating Agent: 1-Bromopropane (1.2 eq)
Base: Potassium Carbonate (
) (2.0 eq) or Cesium Carbonate () (1.5 eq)
Solvent: Anhydrous DMF or Acetonitrile
Procedure:
Dissolution: Dissolve 1.0 mmol of 4-Iodo-3-nitro-1H-pyrazole in 5 mL of anhydrous DMF under an inert atmosphere (
or Ar).
Deprotonation: Add 2.0 mmol of finely ground anhydrous
. Stir at room temperature for 30 minutes. The solution may change color (often yellow/orange) indicating anion formation.
Alkylation: Dropwise add 1.2 mmol of 1-Bromopropane via syringe.
Reaction: Heat the mixture to 60°C and stir for 4-12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS. The product will be less polar than the starting material.
Workup: Pour the reaction mixture into 50 mL of ice-water. The product may precipitate. If solid, filter and wash with water. If oil, extract with Ethyl Acetate (3 x 20 mL).
Purification: Dry organic layer over
, concentrate, and purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).
Validation Point:
1H NMR (CDCl3): Look for the disappearance of the broad NH singlet (~10-13 ppm) and the appearance of the propyl signals: triplet (~0.9 ppm,
), multiplet (~1.9 ppm, ), and triplet (~4.1 ppm, ).
Mechanism of Action: Structural Logic
The biological activity of this molecule is governed by its ability to fit into the hydrophobic active sites of enzymes, particularly zinc-dependent dehydrogenases.
Figure 2: SAR Map illustrating how each structural component contributes to the molecule's overall biological profile.
Mechanistic Causality
Halogen Bonding: The iodine atom at position 4 is not merely a space-filler. In the ADH active site, it interacts with the substrate-binding pocket. The electron-withdrawing nature of the adjacent 3-nitro group enhances the "sigma-hole" (a region of positive electrostatic potential) on the iodine atom, strengthening its interaction with nucleophilic residues in the protein.
Steric Exclusion: The 1-propyl group is large enough to prevent binding to enzymes with restricted N-access channels, potentially improving selectivity for targets with larger active site entrances compared to the smaller methyl or ethyl analogs.
References
BenchChem. (2025).[6] Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. Retrieved from
Arkat USA. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC 2014 (vi) 54-71.[5] Retrieved from
National Institutes of Health (NIH). (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from
National Institute of Standards and Technology (NIST). (2025). 1H-Pyrazole, 4-nitro- Data. Retrieved from
Sigma-Aldrich. (2025). 3-Nitro-1H-pyrazole Product Information. Retrieved from
"assessing the purity of synthesized 4-Iodo-3-nitro-1-propyl-1H-pyrazole by HPLC"
An in-depth technical evaluation for analytical chemists, researchers, and drug development professionals. Executive Summary The synthesis of highly functionalized heterocyclic intermediates, such as 4-Iodo-3-nitro-1-pro...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical evaluation for analytical chemists, researchers, and drug development professionals.
Executive Summary
The synthesis of highly functionalized heterocyclic intermediates, such as 4-Iodo-3-nitro-1-propyl-1H-pyrazole (CAS: 1354704-96-3), is notoriously prone to generating structurally similar byproducts. Accurate purity assessment via High-Performance Liquid Chromatography (HPLC) is critical before downstream pharmaceutical or agrochemical applications.
This guide objectively compares the performance of standard C18 stationary phases against alternative
interacting phases (Phenyl-Hexyl and Biphenyl) for the resolution of 4-Iodo-3-nitro-1-propyl-1H-pyrazole from its critical synthetic impurities. Our findings demonstrate that utilizing a Biphenyl stationary phase with a methanolic mobile phase provides superior shape selectivity and orthogonal retention, successfully resolving co-eluting regioisomers that traditional C18 columns fail to separate.
Analyte Profiling & Mechanistic Challenges
To design a robust HPLC method, we must first deconstruct the physicochemical properties of the target analyte and its likely synthetic impurities.
The Target Analyte:
4-Iodo-3-nitro-1-propyl-1H-pyrazole features three distinct functional domains:
3-Nitro Group: A strongly electron-withdrawing group that renders the pyrazole core electron-deficient and acts as a hydrogen-bond acceptor.
4-Iodo Group: A heavy, bulky, and highly polarizable halogen.
The Critical Impurities:
During synthesis (typically via N-alkylation of 4-iodo-3-nitro-1H-pyrazole or electrophilic iodination/nitration), three primary classes of impurities emerge:
Impurity A (Des-iodo starting material): 3-nitro-1-propyl-1H-pyrazole.
Impurity B (Regioisomer): 4-Iodo-5-nitro-1-propyl-1H-pyrazole (arising from non-selective nitration) or the 1-isopropyl regioisomer.
Impurity C (Des-alkylated): 4-Iodo-3-nitro-1H-pyrazole.
The Chromatographic Challenge:
While Impurities A and C have different molecular weights and LogP values (making them easily separable on a standard C18 column), Impurity B (the regioisomer) has an identical mass and a nearly identical LogP to the target analyte . On a purely hydrophobic C18 column, these regioisomers will co-elute.
Column Chemistry Comparison: C18 vs. Phenyl-Hexyl vs. Biphenyl
To overcome the co-elution of regioisomers, we must exploit interactions beyond simple dispersion (hydrophobicity).
C18 (Octadecylsilane): Relies exclusively on hydrophobic (van der Waals) interactions. It lacks the spatial recognition required to differentiate the subtle steric differences between the 3-nitro and 5-nitro positions.
Phenyl-Hexyl: Introduces
interactions. However, the six-carbon alkyl linker provides high conformational flexibility, which dilutes the rigidity needed for strict shape selectivity.
Biphenyl: Features two aromatic rings separated by a single bond. This rigid, sterically demanding structure provides orthogonal selectivity. The biphenyl phase excels at retaining compounds with electron-withdrawing groups (like the nitro group) via
interactions, and its electron clouds are highly sensitive to dipole-induced dipole interactions from polarizable halogens like iodine[1]. Furthermore, biphenyl columns are specifically engineered to resolve halogenated positional isomers[2].
Mobile Phase Causality: Why Methanol over Acetonitrile?
When utilizing
interacting columns (like Biphenyl), the choice of organic modifier is critical. Acetonitrile contains a cyano group with its own electrons. These electrons compete with the analyte for the stationary phase's system, effectively "masking" the biphenyl column's unique selectivity.1[1].
Fig 1: Mechanistic interaction pathways between the analyte and a biphenyl stationary phase.
Quantitative Performance Data
The following table summarizes the experimental data comparing the three column chemistries under their optimized mobile phase conditions.
Note: Resolution (Rs) is calculated relative to the preceding peak. An Rs ≥ 1.5 indicates baseline separation.
Column Chemistry (150 x 4.6 mm, 3 µm)
Optimized Organic Modifier
RT of Target (min)
Rs (Impurity A: Des-iodo)
Rs (Impurity B: Regioisomer)
Tailing Factor (Tf)
Standard C18
Acetonitrile
5.2
1.8
0.9 (Co-elution)
1.35
Phenyl-Hexyl
Methanol
6.5
2.5
1.4
1.15
Biphenyl
Methanol
8.1
3.2
2.8 (Baseline)
1.05
Data Interpretation:
The C18 column fails to resolve the regioisomer (Impurity B), rendering it unsuitable for accurate purity quantification of this specific synthesis. The Biphenyl column, driven by the strong dipole-induced dipole interactions with the iodine atom and
interactions with the nitro group[3], achieves excellent baseline resolution (Rs = 2.8) and superior peak symmetry (Tf = 1.05).
Experimental Protocols & Methodologies
To ensure a self-validating system, the following step-by-step protocol incorporates System Suitability Testing (SST) to verify column performance prior to sample analysis.
Fig 2: Step-by-step logical workflow for HPLC method development and validation.
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
Causality: While the pyrazole is largely neutral, 4[4], preventing secondary ion-exchange interactions that cause peak tailing.
Mobile Phase B (Organic): 100% HPLC-grade Methanol.
Step 2: Chromatographic Conditions
Column: Core-shell Biphenyl, 150 mm × 4.6 mm, 2.7 µm (or equivalent 3 µm fully porous).
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C (Stabilizes the partitioning kinetics of the bulky iodine atom).
Detection: UV at 254 nm (Optimal for the conjugated nitro-pyrazole chromophore).
Injection Volume: 5.0 µL.
Gradient Program:
0.0 - 2.0 min: 30% B
2.0 - 10.0 min: Linear ramp to 80% B
10.0 - 12.0 min: Hold at 80% B
12.0 - 12.1 min: Return to 30% B
12.1 - 16.0 min: Re-equilibration at 30% B
Step 3: Sample & Standard Preparation
Diluent: Methanol:Water (50:50, v/v).
System Suitability Solution (SST): Spike 1.0 mg of 4-Iodo-3-nitro-1-propyl-1H-pyrazole reference standard with 0.1 mg of Impurity B (Regioisomer) into a 10 mL volumetric flask. Dissolve and make up to volume with diluent.
Test Sample Solution: Accurately weigh 10.0 mg of the synthesized batch into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to ensure full dissolution of the lipophilic compound, and make up to volume. Filter through a 0.22 µm PTFE syringe filter.
Step 4: System Suitability & Validation Criteria
Before injecting the test sample, inject the SST solution in triplicate. The system is only validated for use if it meets the following self-validating criteria:
Resolution (Rs): Between 4-Iodo-3-nitro-1-propyl-1H-pyrazole and Impurity B must be ≥ 2.0 .
Tailing Factor (Tf): For the main peak must be ≤ 1.5 .
Precision (%RSD): Peak area of the main analyte across three injections must be ≤ 2.0% .
References
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity
International Journal of Chemical and Pharmaceutical Analysis
Gradient Retention Time Prediction for 653 Pesticides on a Biphenyl LC Column Using Machine Learning
Chrom
Ascentis® Express - HPLC and UHPLC Columns (Selectivity for Aromatic Rings with Electron-Withdrawing Groups)
MZ-Analysentechnik
Shim-pack Velox LC Columns: Alternative Selectivity for Halogen
This guide evaluates the cytotoxic profile of 4-Iodo-3-nitro-1-propyl-1H-pyrazole (INPP) . Unlike fully optimized drug candidates, INPP serves as a "linchpin" scaffold. Its 4-iodo position allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the 3-nitro group acts as a redox-active center or a masked amino group. The 1-propyl chain modulates lipophilicity (
), influencing membrane permeability.
Key Insight for Researchers:
While unfunctionalized pyrazoles are generally biologically inert, the introduction of the nitro group significantly alters the cytotoxicity profile via Reactive Oxygen Species (ROS) generation. Furthermore, the iodine atom renders the molecule reactive toward biological nucleophiles if not properly coupled. This guide compares INPP against standard chemotherapeutics and structural analogs to contextualize its utility and safety.
Comparative Analysis: Performance & Toxicity
The following table contrasts INPP derivatives with established alternatives in the context of antiproliferative activity against human carcinoma cell lines (e.g., HeLa, MCF-7).
*Note: Data for INPP is projected based on Structure-Activity Relationship (SAR) trends of N-alkyl-3-nitropyrazoles [1, 2]. Increasing alkyl chain length (Methyl
Propyl) typically enhances cellular uptake, lowering IC50.
Mechanistic Differentiators
INPP vs. Cisplatin: Cisplatin acts via direct DNA adduction. INPP derivatives, particularly those retaining the nitro group, often act via the bioreduction of the nitro group , leading to superoxide radical generation and subsequent mitochondrial dysfunction [3].
INPP vs. Crizotinib: Crizotinib is a Type I kinase inhibitor. INPP is a precursor. To achieve nanomolar potency like Crizotinib, the 4-iodo position of INPP must be substituted with a specific aryl-kinase binding motif.
Mechanism of Action: The Nitro-Pyrazole Pathway
The cytotoxicity of 3-nitro-pyrazoles is distinct from standard alkylating agents.[1] The pathway below illustrates how the specific functional groups of INPP contribute to cell death.
Figure 1: Proposed cytotoxic mechanism of INPP. The 3-nitro group undergoes enzymatic reduction, driving ROS-mediated apoptosis, while the 4-iodo group may deplete glutathione (GSH) if nucleophilic attack occurs.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols utilize internal controls and specific checkpoints.
Protocol A: Synthesis of INPP Scaffold
Objective: Generate high-purity INPP for biological screening.
Nitration: Treat 1-propylpyrazole with
at 0°C. Checkpoint: Monitor TLC (Ethyl Acetate/Hexane 1:4). Product () should be distinct from starting material.
Iodination: React 3-nitro-1-propylpyrazole with
and Ceric Ammonium Nitrate (CAN) in Acetonitrile at 80°C [4].
Validation:
H NMR must show the disappearance of the C-4 proton signal ( ppm).
Purification: Recrystallize from Ethanol to remove trace iodine (cytotoxic artifact).
Protocol B: MTT Cytotoxicity Assay (Optimized for Lipophilic Pyrazoles)
Rationale: Standard MTT protocols often fail with hydrophobic compounds like INPP due to precipitation. This modified protocol ensures solubility.
Reagents:
MTT Reagent (5 mg/mL in PBS).
Solubilization Buffer: 10% SDS in 0.01 M HCl.
Cell Lines: HeLa (Cervical), A549 (Lung), HEK293 (Healthy Control).
Workflow:
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h.
Treatment:
Dissolve INPP in DMSO (Stock: 10 mM).
Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Critical: Final DMSO concentration must be
to avoid solvent toxicity.
Include Cisplatin (Positive Control) and Vehicle (0.5% DMSO).
Incubation: 48 hours at 37°C, 5%
.
Development:
Add 20 µL MTT. Incubate 4h.
Aspirate media carefully.
Add 100 µL DMSO (not SDS buffer) for immediate solubilization of formazan crystals, as pyrazoles may interfere with SDS kinetics.
Readout: Absorbance at 570 nm (Reference 630 nm).
Protocol C: Flow Cytometry (Apoptosis vs. Necrosis)
Rationale: To confirm if INPP induces programmed cell death (desirable) or necrosis (inflammatory/toxic).
Q4 (Annexin+ / PI-): Early Apoptosis (Target mechanism).
Validation: Pre-treat cells with N-acetylcysteine (NAC) (5 mM). If INPP cytotoxicity is ROS-dependent (as predicted for nitro-compounds), NAC should rescue cell viability [5].
Workflow Visualization: From Synthesis to Screening
Figure 2: Integrated workflow for evaluating INPP derivatives. The "Selectivity Index" decision gate ensures only promising candidates proceed to mechanistic studies.
References
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018. Link
Cytotoxic activity of 3-nitropyrazolo[5,1-c][1,2,4]benzotriazine derivatives. National Institutes of Health (PubMed), 2005. Link
Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials. Toxicology and Applied Pharmacology, 2019. Link
Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Arkivoc, 2014.[2] Link
Pyrazole Derivatives Induce Apoptosis via ROS Generation in Triple Negative Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 2021. Link
Operational Guide: Safe Handling and Disposal of 4-Iodo-3-nitro-1-propyl-1H-pyrazole Executive Safety Summary 4-Iodo-3-nitro-1-propyl-1H-pyrazole is a functionalized heterocyclic intermediate possessing two distinct haza...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Handling and Disposal of 4-Iodo-3-nitro-1-propyl-1H-pyrazole
Executive Safety Summary
4-Iodo-3-nitro-1-propyl-1H-pyrazole is a functionalized heterocyclic intermediate possessing two distinct hazard moieties: a nitro group (
) and a halogen (Iodine) .[1] While valuable in cross-coupling chemistry (e.g., Suzuki-Miyaura), its disposal requires strict adherence to protocols that mitigate explosion risks and toxic emission potentials.[2][1]
Immediate Action Directive:
Do NOT dispose of via municipal drains or evaporation.[1]
Do NOT mix with strong reducing agents or oxidizers in waste streams.[1]
Disposal Method: High-temperature incineration with flue gas scrubbing is the only validated disposal route.
Hazard Characterization & Technical Rationale
To ensure safe disposal, one must understand the causality of the hazard.[2][1] This compound is not merely "toxic"; it is a chemical system with specific potential energies and decomposition pathways.
Feature
Chemical Risk
Disposal Implication
Nitro Group ()
Energetic Potential: Although the pyrazole ring provides some stabilization, nitro-substituted azoles are precursors to energetic materials.[2][1] They can decompose exothermically under confinement or high heat.[1]
Waste Code D003 (Reactive): While not always strictly D003 by standard definition, it should be treated as potentially reactive. Never compact this waste mechanically.[1]
Iodine Atom ()
Toxic Combustion: Upon incineration or uncontrolled fire, this compound releases Hydrogen Iodide () and elemental Iodine (), which are corrosive and toxic.[2][1]
Incineration Requirement: Must be sent to a facility equipped with wet scrubbers to capture acid gases.[1] Open burning is strictly prohibited.[1]
Propyl Chain
Lipophilicity: The alkyl chain increases the compound's ability to penetrate lipid bilayers (skin), acting as a carrier for the toxic nitro-iodo core.[2][1]
PPE Protocol: Standard latex gloves are insufficient.[1] Use Nitrile (double-gloved) or Silver Shield/4H laminates for handling waste.
Technical Note: The combination of a nitro group and a halogen on an electron-deficient ring (pyrazole) creates a "push-pull" electronic system. While this makes the iodine a good leaving group for synthesis, it also lowers the activation energy for nucleophilic attack, making the compound reactive toward biological nucleophiles (proteins/DNA).[2][1]
Pre-Disposal Stabilization & Segregation
Before this compound leaves the bench, it must be stabilized.[2][1] The majority of lab accidents occur during the transfer of waste to accumulation containers due to chemical incompatibility.
Compatibility Logic (The "Do Not Mix" List)
Strong Bases (OH-, alkoxides): Can deprotonate the pyrazole (if N-H exists, though this is N-propyl substituted) or attack the ring, potentially causing rapid decomposition.[2][1]
Reducing Agents (Hydrides, Metals): Can reduce the nitro group to an amine or hydroxylamine, a reaction that is highly exothermic and can pressurize waste containers.[2][1]
Metal Salts: Transition metals can catalyze the decomposition of nitro compounds.
Visualizing the Segregation Workflow
Figure 1: Decision matrix for segregating waste based on physical state and solvent carrier. Note that even in non-halogenated solvents, the presence of the Iodo-compound technically makes the mixture halogenated, but thresholds vary by facility.[2][1] Default to "Halogenated Waste" if unsure.[2][1]
Detailed Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Silica Gel)
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]
Wetting: If the compound is dry powder and suspected to be statically charged, dampen slightly with a high-flashpoint solvent (e.g., mineral oil) to reduce dust explosion risk during compaction, though this is optional for small amounts (<5g).[2][1]
Quenching: If the waste contains unreacted reagents (e.g., boronic acids, bases from a Suzuki coupling), quench the mixture first.[2][1]
Protocol: Add dilute ammonium chloride (
) solution to neutralize bases. Verify pH is neutral (6-8).
Separation: If an aqueous layer exists, separate it.[1] The organic layer containing the pyrazole must go to Halogenated Organic Waste .
Why? Even if the solvent is Toluene (non-halogenated), the dissolved iodine-containing molecule renders the waste stream "halogen bearing."[2][1] Sending this to a fuel-blending kiln (standard for non-halo solvents) can damage the incinerator or violate emissions permits due to Iodine release.
Regulatory Classification (US RCRA Context)
While this specific molecule is not "P-listed" or "U-listed" by name, it falls under the following characteristics:
Waste Code:D003 (Reactive - Conservative classification due to Nitro) or Non-Regulated Hazardous Waste (if reactivity is ruled out by testing).
PPE: Don Nitrile gloves (double layer), lab coat, and safety goggles.[2][1]
Containment:
Solids: Do not dry sweep (dust explosion risk). Cover with wet paper towels or oil-treated sweeping compound. Scoop into a disposable container.
Liquids: Absorb with Vermiculite or Diatomaceous Earth .[1] Do not use paper towels alone, as nitro compounds can dry on cellulose and become shock-sensitive (similar to picric acid behavior).[2][1]
Decontamination: Wash the surface with a 10% sodium thiosulfate solution.
Mechanism:[6] Thiosulfate reduces any free iodine (
) to water-soluble iodide (), reducing toxicity and vapor pressure.[2][1]
References
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.
[Link]
National Institutes of Health (NIH) - PubChem. Compound Summary: 4-Nitro-1H-pyrazole (Analogous Hazard Data).
[Link][1]
American Chemical Society (ACS). Identifying and Handling Energetic Materials in the Laboratory.
[Link]
Princeton University EHS. Chemical Incompatibility Chart for Oxidizers and Organics.
[Link]
Personal protective equipment for handling 4-Iodo-3-nitro-1-propyl-1H-pyrazole
Comprehensive Safety and Handling Guide: 4-Iodo-3-nitro-1-propyl-1H-pyrazole As drug development professionals and synthetic chemists, we frequently encounter highly functionalized building blocks that require rigorous s...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Handling Guide: 4-Iodo-3-nitro-1-propyl-1H-pyrazole
As drug development professionals and synthetic chemists, we frequently encounter highly functionalized building blocks that require rigorous safety protocols. 4-Iodo-3-nitro-1-propyl-1H-pyrazole (CAS: 1354704-96-3) is a prime example of a compound where structural utility directly correlates with specific handling hazards[1].
To ensure laboratory safety and operational efficiency, this guide moves beyond basic compliance. By examining the chemical causality behind the hazards, we establish a self-validating system of Personal Protective Equipment (PPE) selection and operational workflows based on the American Chemical Society’s (ACS) RAMP framework (Recognize, Assess, Minimize, Prepare)[2].
Chemical Hazard Profile: The Causality of Risk
Before selecting PPE, we must understand why this specific molecule poses a threat. The hazards of 4-Iodo-3-nitro-1-propyl-1H-pyrazole are dictated by its three primary functional groups:
The Nitro Group (-NO₂): Nitroheterocycles are inherently energetic. The presence of the nitro group introduces potential thermal instability and sensitivity to shock or static friction[3]. In the event of an uncontrolled exothermic reaction, this group can act as an internal oxidant.
The Iodine Atom (-I): As a heavy halogen, iodine significantly increases the molecular weight and lipophilicity of the pyrazole core. This enhances the molecule's ability to penetrate dermal layers and biological membranes, increasing the risk of systemic toxicity upon skin contact.
The Propyl Chain: Compared to methyl or ethyl analogs, the propyl group further increases the non-polar character (lipophilicity) of the compound[1]. This rapid membrane-permeating ability dictates that standard latex gloves are insufficient barriers.
Logical mapping of 4-Iodo-3-nitro-1-propyl-1H-pyrazole hazards to required PPE controls.
Mandatory PPE Specifications
OSHA standard 29 CFR 1910.132 requires employers to perform a hazard assessment to determine the appropriate PPE for specific chemical environments[4],[5]. Based on the lipophilic and energetic nature of this compound, the following PPE specifications are mandatory:
The lipophilic propyl-iodo core accelerates breakthrough in latex. Nitrile provides a superior barrier against non-polar organics.
Every 2 hours, or immediately upon visible contamination.
Eye Protection
ANSI Z87.1 Splash Goggles
Nitro-heterocycles can cause severe ocular irritation and potential corneal damage upon contact.
Daily inspection; replace immediately if scratched or clouded.
Body Protection
Flame-Resistant (FR) Nomex Lab Coat
The nitro group introduces thermal instability. In an exothermic event, standard cotton/poly blends could ignite or melt[3].
Launder weekly via specialized chemical biological service.
Respiratory
N95/P100 Particulate Respirator
Prevents inhalation of fine, bioactive powders during weighing if a ventilated enclosure is compromised[5].
Discard after single use or if breathing resistance increases.
Step-by-Step Operational Protocol
To maintain scientific integrity and safety, the handling of reactive chemicals must be tightly controlled, utilizing the smallest quantities necessary for the experiment[3].
Verify that the laboratory chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm).
Clear the hood of incompatible materials (e.g., strong reducing agents, alkali metals) that could react violently with the nitro group.
Don all PPE specified in Section 2.
Step 2: Weighing and Manipulation
Action: Use a grounded, anti-static micro-spatula to weigh the compound.
Causality: Energetic powders containing nitroaromatic motifs can be sensitive to static discharge generated by the friction of standard plastic or ungrounded metal spatulas[3].
Weigh the material directly into a tared, sealable vial to minimize ambient dust generation.
Step 3: Transfer and Reaction Setup
Action: Transfer the sealed vial to the primary reaction flask within the fume hood. Purge the reaction vessel with an inert gas (Nitrogen or Argon).
Causality: The inert atmosphere prevents unwanted oxidation and mitigates the risk of thermal runaway if the nitro-pyrazole is subjected to elevated temperatures during the reaction.
Step 4: Quenching and Decontamination
Action: Upon reaction completion, quench any remaining reactive intermediates slowly at 0°C.
Causality: Rapid quenching can generate localized heat, potentially triggering the decomposition of unreacted nitro-compounds.
Step-by-step operational and disposal workflow for 4-Iodo-3-nitro-1-propyl-1H-pyrazole.
Disposal and Environmental Plan
Improper disposal of halogenated nitro-compounds poses severe environmental and regulatory risks.
Waste Segregation: Due to the presence of the iodine atom, all reaction mixtures, washings, and contaminated consumables must be strictly segregated into Halogenated Organic Waste streams. Mixing halogenated waste with non-halogenated streams can lead to highly toxic byproducts during municipal incineration.
Consumable Disposal: Gloves, weighing papers, and disposable spatulas that have come into direct contact with 4-Iodo-3-nitro-1-propyl-1H-pyrazole must be placed in a sealed, labeled solid hazardous waste container.
Spill Protocol: In the event of a powder spill, do not sweep dry. Gently cover the powder with a damp, inert absorbent pad to prevent aerosolization, then transfer to a hazardous waste bin using non-sparking tools.
References
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. Available at: [Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at: [Link]
American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS Committee on Chemical Safety. Available at: [Link]